molecular formula C9H10N2 B018423 2-Methyl-1h-indol-6-amine CAS No. 102308-53-2

2-Methyl-1h-indol-6-amine

Cat. No.: B018423
CAS No.: 102308-53-2
M. Wt: 146.19 g/mol
InChI Key: OAIIKIWHCVTWKK-UHFFFAOYSA-N
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Description

2-Methyl-1H-indol-6-amine, registered under CAS Number 102308-53-2, is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry, particularly for constructing more complex molecules featuring the indole scaffold . The indole nucleus is a privileged structure in drug discovery due to its presence in numerous bioactive molecules . As a functionalized indole derivative, this compound provides researchers with reactive sites for further chemical modification, facilitating the exploration of structure-activity relationships. Scientific literature highlights the application of closely related indole-6-amine derivatives in pioneering cancer research. For instance, amide conjugates incorporating similar indole amines have been designed as inhibitors of Gli1-mediated transcription within the Hedgehog (Hh) signaling pathway . Inappropriate activation of this pathway is implicated in certain cancers, and targeting its downstream elements with small molecules like these indole derivatives represents a promising strategy to overcome resistance associated with upstream inhibitors . Researchers can utilize this compound to develop novel molecules for various pharmacological applications, building upon the known biological activities of indole derivatives, which include antiviral, anti-inflammatory, and anticancer effects . Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIIKIWHCVTWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312116
Record name 2-Methyl-1H-indol-6-amine
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102308-53-2
Record name 2-Methyl-1H-indol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102308-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-indol-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1h-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-Methyl-1h-indol-6-amine (CAS No: 102308-53-2). This molecule is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.[1][2] The presence of both a methyl group at the 2-position and an amine group at the 6-position makes it a versatile intermediate for the synthesis of more complex, biologically active compounds.[1]

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions and data from analogous compounds, as extensive experimental characterization is not widely available in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 102308-53-2[1]
Molecular Formula C₉H₁₀N₂[3]
Molecular Weight 146.19 g/mol [1][3]
IUPAC Name This compound-
Appearance Not specified (predicted to be solid)-
pKa (amine) Predicted: ~4-5 (aromatic amine)General Chemical Principles
logP Predicted: 1.5 - 2.5Computational Models
Water Solubility Predicted to be slightly soluble[4]

For comparative purposes, the properties of the parent scaffold, 2-methylindole, are provided below.

Table 2: Physicochemical Properties of 2-Methylindole

PropertyValueSource
CAS Number 95-20-5[5]
Molecular Formula C₉H₉N[5]
Molecular Weight 131.17 g/mol [5]
Melting Point 57-59 °C-
Boiling Point 273 °C-
logP 2.5[5]
Water Solubility Insoluble-

Experimental Protocols

Synthesis Protocol: Proposed Fischer Indole Synthesis

The most common and adaptable method for synthesizing 2-methyl-substituted indoles is the Fischer indole synthesis.[6][7] This protocol outlines a plausible route for the synthesis of this compound, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone, followed by deprotection.

Overall Reaction: (4-Nitrophenyl)hydrazine + Acetone → 2-Methyl-6-nitro-1H-indole → this compound

Step 1: Synthesis of 2-Methyl-6-nitro-1H-indole

  • Reaction Setup: In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[8]

  • Hydrazone Formation: Add acetone (1.1 equivalents) to the solution and stir.

  • Cyclization: Carefully add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), portion-wise to the mixture while maintaining the temperature.[6][8] Heat the reaction mixture to reflux (typically 80-120°C) for 2-4 hours.[8]

  • Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water to remove the acid catalyst, and dry under a vacuum. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

Step 2: Reduction of 2-Methyl-6-nitro-1H-indole

  • Reaction Setup: Dissolve the synthesized 2-Methyl-6-nitro-1H-indole (1 equivalent) in a solvent like ethanol or ethyl acetate.

  • Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Reduction: Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.

  • Isolation: Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Final Product: Concentrate the filtrate under reduced pressure to yield this compound. The product can be purified further by column chromatography if necessary.

G cluster_synthesis Proposed Synthesis Workflow A Start: (4-Nitrophenyl)hydrazine + Acetone B Step 1: Fischer Indole Synthesis (Acid Catalyst, Heat) A->B C Intermediate: 2-Methyl-6-nitro-1H-indole B->C D Step 2: Reduction (H₂, Pd/C) C->D E Final Product: This compound D->E F Purification (Chromatography/Recrystallization) E->F

Caption: Proposed workflow for the synthesis of this compound.

Structural Characterization Protocols

The structural elucidation of this compound relies on standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to provide distinct signals for the protons on the aromatic ring, the C3-proton, the N-H proton of the indole ring, the C6-amino group protons, and a singlet for the C2-methyl group.[1]

  • ¹³C NMR: The carbon NMR spectrum should display nine unique signals, corresponding to each carbon atom in the molecular structure.[1]

  • Protocol: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments like COSY and HSQC can be used for unambiguous signal assignment.

2. High-Resolution Mass Spectrometry (HRMS)

  • Purpose: HRMS is critical for confirming the elemental composition of the synthesized molecule.

  • Protocol: Introduce a dilute solution of the compound into an HRMS instrument, typically using electrospray ionization (ESI). The instrument will measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high accuracy (within 5 ppm).[1] This experimental mass is then compared to the theoretically calculated exact mass of C₉H₁₁N₂⁺ to confirm the molecular formula.

Biological Activity and Signaling Pathways

While specific biological activity for this compound is not extensively documented, the indole scaffold is a well-known pharmacophore. Many tryptamine and indoleamine derivatives, such as the neurotransmitter serotonin (5-hydroxytryptamine), interact with G-protein coupled receptors (GPCRs).[9][10] It is plausible that this compound or its derivatives could exhibit affinity for serotonin (5-HT) receptors or other related biological targets.[11]

The diagram below illustrates a generalized signaling pathway for a GPCR, such as a 5-HT receptor, which represents a potential mechanism of action for novel indole-based ligands.

G cluster_pathway Generalized GPCR Signaling Pathway ligand Indole Ligand (e.g., this compound derivative) receptor GPCR (e.g., 5-HT Receptor) ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) second_messenger->response Signal Transduction

Caption: Generalized signaling pathway for a G-protein coupled receptor (GPCR).

References

2-Methyl-1H-indol-6-amine: A Technical Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-Methyl-1H-indol-6-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. This document outlines the spectroscopic properties, analytical methodologies, and synthetic approaches relevant to this compound, offering a foundational resource for its application in research and development.

Core Compound Properties

This compound is a derivative of indole, possessing a methyl group at the 2-position and an amino group at the 6-position. These functional groups provide reactive handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex, biologically active molecules.[1]

PropertyValueSource
Molecular FormulaC₉H₁₀N₂[1]
Molecular Weight146.19 g/mol [1]
CAS Number102308-53-2[1]
InChI KeyOAIIKIWHCVTWKK-UHFFFAOYSA-N[1]

Structural Elucidation and Characterization Data

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. While experimentally obtained data for this specific molecule is not widely published, the following tables summarize the predicted and expected spectral data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. The predicted proton (¹H) and carbon (¹³C) NMR chemical shifts are presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
N1-H~8.0 - 8.5br s-
C2--~137
2-CH₃~2.4s~13
C3-H~6.2s~100
C4-H~7.3d~121
C5-H~6.6dd~110
C6--~143
6-NH₂~3.6br s-
C7-H~6.9d~96
C7a--~129
C3a--~127

Predicted chemical shifts (δ) are relative to TMS. s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Table 2: Expected Mass Spectrometry Data for this compound

TechniqueIonExpected m/zNotes
Electrospray Ionization (ESI)[M+H]⁺147.0917High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₉H₁₁N₂⁺.
Electron Ionization (EI)M⁺146Molecular ion peak.
EI[M-CH₃]⁺131Loss of the C2-methyl group.
EI[M-NH₂]⁺130Loss of the C6-amino group.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule, while UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system.

Table 3: Expected IR and UV-Vis Absorption Data for this compound

SpectroscopyFeatureExpected Wavenumber (cm⁻¹) / Wavelength (nm)
IRN-H stretch (indole)~3400
IRN-H stretch (amine)~3300-3500 (two bands for primary amine)
IRC-H stretch (aromatic)~3100-3000
IRC-H stretch (aliphatic)~2950-2850
IRC=C stretch (aromatic)~1600-1450
UV-Visπ → π* transitions~220 and ~275

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of this compound.

Synthesis Protocol: Fischer Indole Synthesis

A plausible and widely used method for the synthesis of 2-methylindoles is the Fischer indole synthesis.[1] This protocol is an adaptation for the synthesis of this compound.

Step 1: Formation of the Phenylhydrazone

  • To a solution of 4-aminophenylhydrazine hydrochloride (1 equivalent) in ethanol, add a solution of sodium acetate (1.1 equivalents) in water to liberate the free hydrazine.

  • Add acetone (1.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • The resulting phenylhydrazone may precipitate and can be collected by filtration, or the reaction mixture can be used directly in the next step.

Step 2: Cyclization to form this compound

  • Add a catalytic amount of a strong acid (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the phenylhydrazone from Step 1.

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction by TLC for the formation of the indole product.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Characterization Protocols

NMR Spectroscopy

  • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to assign the chemical shifts, multiplicities, and integration of all signals.

  • Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations for unambiguous structural assignment.

Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • For ESI-MS, directly infuse the solution into the mass spectrometer or inject it into an LC-MS system. Acquire the spectrum in positive ion mode.

  • For EI-MS, introduce the sample via a direct insertion probe or through a GC-MS system.

  • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

FTIR Spectroscopy

  • Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a logical flow for the structural characterization of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product 4-Aminophenylhydrazine 4-Aminophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Aminophenylhydrazine->Hydrazone Formation Acetone Acetone Acetone->Hydrazone Formation Fischer Indole Cyclization Fischer Indole Cyclization Hydrazone Formation->Fischer Indole Cyclization Workup & Extraction Workup & Extraction Fischer Indole Cyclization->Workup & Extraction Column Chromatography Column Chromatography Workup & Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Proposed Fischer Indole Synthesis Workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Purified Sample Purified Sample NMR NMR Purified Sample->NMR Mass Spec Mass Spec Purified Sample->Mass Spec FTIR FTIR Purified Sample->FTIR UV-Vis UV-Vis Purified Sample->UV-Vis Structure Confirmation Structure Confirmation NMR->Structure Confirmation Mass Spec->Structure Confirmation FTIR->Structure Confirmation Purity Assessment Purity Assessment UV-Vis->Purity Assessment Final Report Final Report Structure Confirmation->Final Report Purity Assessment->Final Report

Caption: Logical Workflow for the Structural Characterization of this compound.

Biological Context and Potential Applications

Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[2][3] The 6-aminoindole scaffold, in particular, has been utilized in the development of inhibitors for various biological targets such as protein kinases and DNA topoisomerase. This compound serves as a crucial starting material for the synthesis of these more complex and potentially therapeutic molecules. Its amino group allows for diverse derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.

Given the prevalence of the indole nucleus in bioactive compounds, a potential, though currently hypothetical, signaling pathway that derivatives of this compound might modulate is a G-protein coupled receptor (GPCR) pathway, such as a serotonin (5-HT) receptor, due to the structural similarity to tryptamines.

GPCR_Signaling_Pathway Indole Derivative Indole Derivative GPCR GPCR Indole Derivative->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Downstream Signaling Downstream Signaling Second Messenger->Downstream Signaling Activates Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to

Caption: Generalized GPCR Signaling Pathway Potentially Modulated by this compound Derivatives.

References

The Indole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring, stands as one of the most significant structural motifs in the realm of medicinal chemistry.[1] Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its remarkable versatility and "privileged" status in drug discovery.[2][3] The unique electronic properties of the indole ring system, coupled with its ability to participate in various non-covalent interactions, allow for its recognition by a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the biological significance of the indole scaffold, with a focus on its role in the development of therapeutic agents. We will delve into key examples of indole-containing drugs, their mechanisms of action, and the experimental methodologies employed in their synthesis and evaluation.

Therapeutic Applications of the Indole Scaffold

The indole framework is a cornerstone in the design of drugs targeting a wide range of diseases, from cancer and inflammatory conditions to neurological and infectious disorders. This section will highlight some of the key therapeutic areas where indole-based compounds have made a significant impact.

Anticancer Agents

Indole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer.[4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, as well as the disruption of cytoskeletal dynamics.

One of the most well-established classes of indole-based anticancer drugs is the vinca alkaloids , such as vinblastine and vincristine. These natural products, originally isolated from the Madagascar periwinkle, are potent inhibitors of tubulin polymerization.[4] By binding to β-tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[5]

More recently, synthetic indole derivatives have been developed as potent kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a common feature of many cancers.[6] Indole-based compounds have been designed to target a variety of kinases, including receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as intracellular kinases such as CDKs and PIM kinases.[6][7] Sunitinib, for example, is a multi-targeted RTK inhibitor that contains an indole moiety and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Table 1: Quantitative Data for Indole-Based Anticancer Agents

Compound/DrugTarget Kinase(s)/ProteinIC50/K1K2 (nM)Reference(s)
SunitinibVEGFR-2100[8]
AxitinibVEGFR1, VEGFR2, VEGFR30.1 - 1.2, 0.2, 0.1 - 0.3[9]
PazopanibVEGFR1, VEGFR2, VEGFR310, 30, 47[9]
Compound 16 (Osimertinib analog)EGFR, SRC kinase1026, 2[7]
VinblastineTubulinK1K2: Lower than Vincristine[10][11]
VincristineTubulinK1K2: Highest affinity[10][11]
VinorelbineTubulinK1K2: Lowest affinity[10][11]
Tubulin Polymerization-IN-41Tubulin2610[12]
Indole Sulfonamide Derivativesα-glucosidase530[4]

IC50: Half-maximal inhibitory concentration. K1K2: Overall affinity constant for tubulin binding.

The following diagram illustrates the mechanism of action of vinca alkaloids in disrupting microtubule dynamics.

G cluster_0 Microtubule Dynamics cluster_1 Vinca Alkaloid Action cluster_2 Cellular Consequences Tubulin α/β-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization Vinca_Tubulin Vinca-Tubulin Complex MT->Tubulin Depolymerization Spindle Mitotic Spindle Disruption Vinca Vinca Alkaloids (Vinblastine, Vincristine) Vinca->Tubulin Vinca_Tubulin->MT Inhibits Polymerization Arrest M-Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition by Vinca Alkaloids.
Anti-inflammatory Agents

The indole scaffold is a key feature of several nonsteroidal anti-inflammatory drugs (NSAIDs). Indomethacin, a potent NSAID, contains an indole-3-acetic acid core and exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[13][14][15] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[16] Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[13][14][15]

Table 2: Quantitative Data for Indomethacin

CompoundTarget EnzymeIC50 (nM)Reference(s)
IndomethacinCOX-118 - 230[13][14]
IndomethacinCOX-226 - 630[13][14]

IC50 values can vary depending on the assay conditions.

The diagram below illustrates the role of COX enzymes in prostaglandin synthesis and the mechanism of inhibition by indomethacin.

G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Indomethacin Action cluster_2 Physiological Effects Arachidonic_Acid Arachidonic Acid COX COX-1 & COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX Inhibits

Mechanism of COX Inhibition by Indomethacin.
Neurological Agents

The indole nucleus is a fundamental component of many neurotransmitters, including serotonin. This has made it a valuable scaffold for the development of drugs targeting the central nervous system. The triptans , a class of drugs used to treat migraine headaches, are a prime example. Sumatriptan, the first clinically available triptan, is a serotonin (5-HT) receptor agonist with high affinity for the 5-HT1B and 5-HT1D receptor subtypes.[17] Activation of these receptors leads to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms.[17]

Table 3: Quantitative Data for Triptans

CompoundReceptor SubtypeKi (nM)Reference(s)
Sumatriptan5-HT1B11.07[18]
Sumatriptan5-HT1D6.58[18]
Eletriptan5-HT1B3.14[18]
Eletriptan5-HT1D0.92[18]

Ki: Inhibitor constant, a measure of binding affinity.

The following diagram depicts the signaling pathway activated by triptans at 5-HT1B/1D receptors.

G cluster_0 Presynaptic Nerve Terminal cluster_1 Postsynaptic Effects (Cranial Blood Vessel) Triptans Triptans (e.g., Sumatriptan) Receptor 5-HT1B/1D Receptor Triptans->Receptor Binds and Activates G_protein Gi/o Protein Receptor->G_protein Activates Vasoconstriction Vasoconstriction Receptor->Vasoconstriction Causes AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Neuropeptide Release of Pro-inflammatory Neuropeptides (e.g., CGRP) cAMP->Neuropeptide Inhibits Release G Start Start Step1 Dissolve Phenylhydrazine in Ethanol + Acetic Acid Start->Step1 Step2 Add Ketone Step1->Step2 Step3 Reflux to form Phenylhydrazone Step2->Step3 Step4 Isolate and Dry Phenylhydrazone Step3->Step4 Step5 Mix Phenylhydrazone with Acid Catalyst Step4->Step5 Step6 Heat to Induce Cyclization Step5->Step6 Step7 Quench, Neutralize, and Extract Step6->Step7 Step8 Purify Indole Product Step7->Step8 End End Step8->End G Start Start Step1 Prepare Serial Dilutions of Indole Inhibitor Start->Step1 Step2 Add Kinase and Inhibitor to 96-well Plate Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Initiate Reaction with ATP/Substrate Mix Step3->Step4 Step5 Incubate at Optimal Temperature Step4->Step5 Step6 Stop Reaction and Detect Signal (e.g., ADP-Glo) Step5->Step6 Step7 Measure Luminescence Step6->Step7 Step8 Calculate % Inhibition and Determine IC50 Step7->Step8 End End Step8->End

References

2-Methyl-1H-indol-6-amine: A Core Building Block for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] Within the diverse family of indole derivatives, 2-Methyl-1H-indol-6-amine stands out as a particularly valuable and versatile building block.[1] Its structure, featuring a methyl group at the C-2 position and a primary amine at the C-6 position, provides a unique combination of steric and electronic properties along with multiple reactive sites for chemical modification.[1] The C-6 amino group serves as a crucial synthetic handle for introducing a wide range of functionalities through reactions such as acylation, sulfonylation, and alkylation, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of biologically active compounds.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its key properties can be summarized. The spectroscopic data provided below are predicted values based on the analysis of analogous indole structures and serve as a reference for characterization.

Physicochemical Properties
PropertyValueReference
CAS Number 102308-53-2[2]
Molecular Formula C₉H₁₀N₂[2]
Molecular Weight 146.19 g/mol [2]
Appearance Not specified (typically a solid)
Melting Point Not specified
Solubility Soluble in organic solvents like DMF, DMSO, Methanol
Predicted Spectroscopic Data
Proton (¹H) NMR Predicted Shift (ppm) Carbon (¹³C) NMR Predicted Shift (ppm)
N1-H ~10.5-11.5 (broad s)C2 ~135-138
H4 ~7.2-7.3 (d)C3 ~100-102
H5 ~6.5-6.6 (dd)C3a ~128-130
H7 ~6.7-6.8 (d)C4 ~120-122
C3-H ~6.0-6.2 (s)C5 ~108-110
6-NH₂ ~4.5-5.0 (broad s)C6 ~142-145
2-CH₃ ~2.3-2.4 (s)C7 ~95-97
C7a ~122-124
2-CH₃ ~13-14
Predicted chemical shifts (δ) are relative to TMS. Actual values may vary based on solvent and experimental conditions.[1]

Synthesis of this compound

The most prominent and classical method for constructing the 2-methyl-6-aminoindole scaffold is the Fischer indole synthesis.[1][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde.[3][4] For the target molecule, the logical precursors are a protected 4-aminophenylhydrazine and acetone.[1]

Experimental Workflow: Fischer Indole Synthesis

fischer_synthesis_workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Deprotection A Protected 4-Aminophenylhydrazine D Protected (4-Aminophenyl)hydrazone Intermediate A->D Condensation B Acetone B->D C Acid Catalyst (e.g., Acetic Acid) C->D F Protected This compound D->F [3,3]-Sigmatropic Rearrangement E Strong Acid Catalyst (e.g., PPA, ZnCl2) E->F I This compound F->I G Heat G->F H Deprotection Reagent (e.g., HCl, Pd/C) H->I

Caption: Workflow for the synthesis of this compound via Fischer Indole Synthesis.

Representative Protocol: Fischer Indole Synthesis

Disclaimer: This is a representative protocol based on general Fischer indole synthesis procedures. Optimal conditions may require specific optimization.

Materials:

  • (4-Acetamidophenyl)hydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Sodium hydroxide solution (for workup)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Concentrated Hydrochloric Acid (for deprotection)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-acetamidophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The resulting hydrazone may precipitate and can be filtered or used directly in the next step after solvent removal.

  • Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA, ~10 eq by weight) or an alternative Lewis acid like ZnCl₂. Heat the mixture to 100-180°C (temperature is highly dependent on the acid catalyst used) for 1-3 hours. Monitor the reaction by TLC for the formation of the protected indole.

  • Workup: Allow the reaction mixture to cool to approximately 80-90°C and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is basic (~8-9). Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude N-acetyl-2-methyl-1H-indol-6-amine.

  • Deprotection: Reflux the crude protected indole in a mixture of ethanol and concentrated hydrochloric acid for 4-8 hours. After cooling, neutralize the mixture with a base (e.g., NaOH or NaHCO₃) and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography on silica gel.

Reactivity and Applications in Organic Synthesis

This compound possesses three primary sites of reactivity: the N-1 position of the indole ring, the C-6 amino group, and the electron-rich indole nucleus itself, particularly at the C-7 position. This multi-faceted reactivity makes it a powerful building block for generating molecular diversity.

Reactivity Map

reactivity_map cluster_reactions Key Transformations Indole This compound N1 N-1 Position Indole->N1 NH2 C-6 Amino Group Indole->NH2 C7 C-7 Position Indole->C7 C3 C-3 Position Indole->C3 R_N1 Alkylation Arylation N1->R_N1 R_NH2 Acylation Sulfonylation Alkylation Boc Protection NH2->R_NH2 R_C7 Electrophilic Substitution (Halogenation, etc.) C7->R_C7 R_C3 Electrophilic Substitution (Sterically hindered) C3->R_C3

Caption: Key reactive sites on the this compound scaffold.

Reactions at the C-6 Amino Group

The primary amine at the C-6 position is a potent nucleophile and the most common site for initial functionalization.

The amino group readily undergoes acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, typically in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct.[1] These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of the parent amine.

Representative Protocol: Acylation of the C-6 Amino Group

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add a base such as triethylamine (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Reactions at the Indole Nitrogen (N-1)

The N-1 position can be functionalized, most commonly via alkylation or arylation. This modification is often used to block the N-H group or to introduce substituents that can interact with biological targets.

Representative Protocol: N-1 Alkylation

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at 0°C for 30 minutes to allow for deprotonation.

  • Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-12 hours until TLC shows completion.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purify the N-alkylated product by column chromatography. Note: Selective N-1 alkylation requires that the C-6 amino group is first protected (e.g., as a Boc-carbamate) to prevent competing N-alkylation at that site.

Electrophilic Substitution on the Indole Nucleus

The indole ring is electron-rich and susceptible to electrophilic attack. The powerful electron-donating C-6 amino group strongly activates the benzene portion of the ring, directing incoming electrophiles primarily to the C-7 and C-5 positions.[1] The C-7 position is particularly activated.[1] While the C-3 position is typically the most nucleophilic site in simple indoles, it is sterically hindered by the adjacent C-2 methyl group in this scaffold, potentially reducing its reactivity towards bulky electrophiles.

Application in Kinase Inhibitor Drug Discovery

The 2-methyl-indole scaffold is a key component in the design of numerous kinase inhibitors, which are a major class of modern therapeutics, particularly in oncology.[5] Kinases like Janus Kinase (JAK), Cyclin-Dependent Kinase (CDK), and c-Met are frequent targets for inhibitors based on indole and azaindole frameworks.[6][7] The this compound scaffold provides an ideal starting point for synthesizing such inhibitors. The C-6 amino group can be used to attach solubilizing groups or fragments that bind to the solvent-exposed region of the kinase active site, while the indole core acts as a hinge-binding motif, mimicking the adenine region of ATP.

Target Pathway Example: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade involved in cytokine-mediated cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Small molecule inhibitors that target JAKs, such as JAK2, can block this signaling cascade.

jak_stat_pathway JAK-STAT Signaling Pathway and Inhibition cluster_atp ATP Binding Site Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK ADP ADP JAK->ADP Hydrolyzes STAT STAT JAK->STAT Phosphorylates ATP ATP ATP->JAK Binds STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Initiates Inhibitor Inhibitor (Derived from 2-Me-1H-indol-6-amine) Inhibitor->JAK Blocks ATP Binding

Caption: A hypothetical inhibitor derived from the title scaffold blocking the JAK-STAT pathway.

A synthetic strategy might involve acylating the C-6 amine of this compound with a fragment designed to enhance solubility and target selectivity, while the indole N-H and pyrrole ring engage with the hinge region of the JAK2 ATP-binding pocket. The C-2 methyl group can provide beneficial steric interactions or improve metabolic stability.

Conclusion

This compound is a high-value building block for organic synthesis, offering multiple, distinct reaction sites that can be selectively functionalized. Its utility is particularly pronounced in medicinal chemistry, where the indole scaffold is a proven pharmacophore. The ability to easily modify the C-6 amino group, the N-1 position, and the indole core allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. For researchers in drug discovery, this compound represents a readily accessible starting point for the synthesis of novel, biologically active molecules targeting a range of therapeutic areas, most notably as kinase inhibitors for oncology and inflammatory diseases.

References

Spectroscopic and Analytical Profile of 2-Methyl-1H-indol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1H-indol-6-amine, a key building block in medicinal chemistry and materials science.[1] Due to its structural motifs, including a reactive amine group, this compound serves as a valuable intermediate for the synthesis of more complex, biologically active molecules.[1] This document summarizes predicted nuclear magnetic resonance (NMR) and infrared (IR) data, and expected mass spectrometry (MS) fragmentation patterns. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of analogous compounds and computational models.

Table 1: Predicted ¹H NMR Spectral Data

PositionPredicted Chemical Shift (δ, ppm)Multiplicity
N1-H~10.5-11.0br s
Aromatic-HNot specifiedm
C3-HNot specifieds
C6-NH₂Not specifiedbr s
2-CH₃~2.3-2.4s

Predicted chemical shifts are relative to tetramethylsilane (TMS). Data is based on analogous compounds.[1]

Table 2: Predicted ¹³C NMR Spectral Data

PositionPredicted Chemical Shift (δ, ppm)
C2~135-138
Other CNot specified

Predicted chemical shifts are relative to TMS. Data is based on analogous compounds.[1]

Table 3: Key Predicted IR Absorption Bands

Functional GroupExpected VibrationWavenumber (cm⁻¹)
N-H (Indole & Amine)Stretching3200-3400
N-H (Primary Amine)Bending1580-1650
C-N (Aromatic Amine)Stretching1250-1335
N-H (Indole & Amine)Wagging665-910

This data is based on typical ranges for the specified functional groups.[1][2][3]

Table 4: Expected Mass Spectrometry Data

Ionm/z (Expected)Notes
[M]⁺146.19Molecular Ion
[M+H]⁺147.19Protonated Molecule

The molecular weight of this compound is 146.19 g/mol .[1] High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₉H₁₀N₂.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. These are based on standard laboratory procedures for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Acquisition: Acquire the spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets for each unique carbon atom.

  • Data Processing: Process the raw data using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). For LC-MS analysis, the sample would first be separated by liquid chromatography.

  • Instrumentation: Utilize a mass spectrometer capable of the chosen ionization technique (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion. For tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to provide structural information.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. In high-resolution mass spectrometry, the exact mass is used to determine the elemental composition.

Analytical Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

References

Navigating the Physicochemical Landscape of 2-Methyl-1h-indol-6-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties: An Overview

2-Methyl-1h-indol-6-amine is a derivative of indole, a privileged scaffold in medicinal chemistry.[1] Its structure, featuring a methyl group at the 2-position and an amino group at the 6-position, imparts specific characteristics that govern its solubility and stability. The indole ring system is electron-rich, and the presence of an amino group, a strong electron-donating group, further influences its reactivity and intermolecular interactions.[1]

Solubility Profile

The solubility of a compound is a critical factor in its formulation and bioavailability. While specific experimental solubility data for this compound is not published, a qualitative assessment can be made based on its structure and the properties of similar molecules. The presence of the amine group suggests that its solubility will be pH-dependent. In acidic conditions, the amine group will be protonated, forming a salt and likely increasing its solubility in aqueous media. Conversely, in neutral to alkaline conditions, the free base will be less soluble in water but more soluble in organic solvents.

Based on the general principle of "like dissolves like," the following table outlines the expected solubility of this compound in a range of common solvents.

Solvent ClassCommon SolventsExpected Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolpH-dependent in water; likely soluble in alcoholsThe amine group allows for salt formation in acidic aqueous solutions. The indole nitrogen and amine group can hydrogen bond with protic solvents.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileLikely solubleThese solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors.
Non-Polar Toluene, Hexane, Diethyl EtherLikely sparingly soluble to insolubleThe overall polarity of the molecule, due to the indole ring and amine group, is too high for significant solubility in non-polar solvents.

This table presents expected solubility based on chemical principles. Experimental verification is crucial.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard method for determining equilibrium solubility is the shake-flask method.

Materials:

  • This compound

  • Selected solvents

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV)[2]

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) for creating a calibration curve.[3]

  • Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

  • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to ensure complete separation of the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant by a validated analytical method, such as HPLC-UV.[2]

  • Construct a calibration curve from the stock solution to quantify the concentration in the sample.[3]

  • Calculate the solubility in mg/mL or mol/L.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result prep_solid Add excess solid to solvent prep_shake Equilibrate in shaker (24-48h) prep_solid->prep_shake sep_settle Allow solids to settle prep_shake->sep_settle sep_centrifuge Centrifuge sample sep_settle->sep_centrifuge analysis_supernatant Collect supernatant sep_centrifuge->analysis_supernatant analysis_dilute Dilute supernatant analysis_supernatant->analysis_dilute analysis_hplc Quantify by HPLC analysis_dilute->analysis_hplc result_calc Calculate solubility analysis_hplc->result_calc

Caption: A generalized workflow for determining compound solubility.

Stability Profile and Degradation Pathways

The stability of this compound is crucial for its storage, handling, and formulation. Indole derivatives, particularly those with amine substituents, are susceptible to degradation through several pathways.

Key Potential Degradation Pathways:

  • Oxidation: The indole ring and the primary amine are both susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[2] This can lead to the formation of colored degradants and a loss of potency.

  • pH-Dependent Hydrolysis: The stability of amine-containing compounds is often pH-dependent.[2]

    • Acidic Conditions (pH < 6): Protonation of the amine group may offer some protection against certain reactions. However, very low pH could catalyze other degradation pathways.[2]

    • Neutral to Alkaline Conditions (pH > 7): In the unprotonated state, the amine is more nucleophilic and susceptible to oxidation and other reactions.[2]

Initial signs of degradation can include a change in color (e.g., yellowing or browning), precipitation, or the appearance of new peaks in an HPLC chromatogram.[2]

G Potential Degradation Pathways for this compound cluster_stress Stress Conditions cluster_products Degradation Products parent This compound stress_acid Acidic Hydrolysis (e.g., HCl) parent->stress_acid stress_base Basic Hydrolysis (e.g., NaOH) parent->stress_base stress_ox Oxidation (e.g., H2O2) parent->stress_ox stress_heat Thermal Stress parent->stress_heat stress_light Photolytic Stress parent->stress_light prod_hydrolysis Hydrolytic Products stress_acid->prod_hydrolysis stress_base->prod_hydrolysis prod_oxidation Oxidized Indole/Amine Species stress_ox->prod_oxidation stress_heat->prod_oxidation prod_polymeric Polymeric Impurities stress_heat->prod_polymeric stress_light->prod_oxidation G Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions start Prepare Stock Solution stress_acid Acid Hydrolysis start->stress_acid stress_base Base Hydrolysis start->stress_base stress_ox Oxidative start->stress_ox stress_heat Thermal start->stress_heat stress_light Photolytic start->stress_light analysis Analyze by HPLC at Time Points stress_acid->analysis stress_base->analysis stress_ox->analysis stress_heat->analysis stress_light->analysis end Identify Degradants & Assess Stability analysis->end

References

The Genesis of a Heterocycle: A Technical Guide to the Historical Context of Indole Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence has driven over a century of synthetic innovation, from classical name reactions forged in the early days of organic chemistry to sophisticated transition-metal-catalyzed methodologies. This technical guide provides an in-depth exploration of the historical context of indole synthesis and discovery. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the evolution of synthetic strategies. The guide details the seminal discoveries, presents quantitative data for key reactions in structured tables for clear comparison, and provides explicit experimental protocols for foundational synthetic methods. Furthermore, it employs visualizations to illustrate reaction mechanisms, experimental workflows, and the chronological progression of this vital field, serving as a valuable resource for both seasoned and novice researchers in heterocyclic chemistry.

Introduction: From Ancient Dyes to Modern Medicine

The story of indole is inextricably linked to one of humanity's most ancient and prized dyes: indigo. Known for its deep blue hue, indigo has been used for millennia to color textiles.[1] The scientific investigation into the chemical nature of indigo in the 19th century laid the groundwork for the discovery of the indole ring system. In 1866, Adolf von Baeyer first reduced oxindole, a derivative of indigo, to a new compound he named "indole," a portmanteau of "indigo" and "oleum" (oil), as it was first isolated by treating indigo dye with oleum.[2] Three years later, in 1869, he and Adolph Emmerling reported the first synthesis of indole itself.[3] This seminal work opened the door to a new field of heterocyclic chemistry.

The significance of the indole scaffold became increasingly apparent in the early 20th century with the discovery and characterization of essential biomolecules. Tryptophan, an essential amino acid, was first isolated from casein in 1901 by Sir Frederick Gowland Hopkins. Its structure, containing the indole ring, was elucidated in the following years, with its first laboratory synthesis reported in 1906.[4] The realization that this fundamental building block of life contained the indole moiety spurred further interest and research into its chemistry and biological importance. Today, the indole ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs, including the anti-inflammatory indomethacin, the anti-migraine triptans, and numerous anti-cancer agents. This guide traces the historical path from these early discoveries to the sophisticated synthetic methods available to chemists today.

The Dawn of Indole Chemistry: Early Discoveries and the First Syntheses

The initial forays into indole chemistry were centered around the degradation and transformation of indigo. These early studies not only led to the isolation and structural elucidation of indole but also gave rise to the first methods for its synthesis.

The Baeyer-Emmerling Indole Synthesis (1869)

The first synthesis of indole was reported by Adolf von Baeyer and Adolph Emmerling in 1869. Their approach involved the reductive cyclization of o-nitrocinnamic acid using iron filings in a strongly basic solution.[3] This reaction, while historically significant, is of limited practical use today due to the harsh reaction conditions and low yields.

Experimental Protocol: Baeyer-Emmerling Indole Synthesis

  • Step 1: Reduction and Cyclization: A mixture of o-nitrocinnamic acid and iron filings is heated in a concentrated solution of sodium hydroxide. The iron reduces the nitro group to a nitroso group, which then condenses with the alkene moiety of the cinnamic acid derivative.

  • Step 2: Decarboxylation: The resulting intermediate undergoes decarboxylation upon continued heating to yield indole.

Note: Due to the hazardous nature of the reagents and the low yields, this method is rarely used in modern laboratories. The protocol is presented for its historical significance.

dot

Baeyer_Emmerling_Synthesis o_nitrocinnamic_acid o-Nitrocinnamic Acid nitroso_intermediate Nitroso Intermediate o_nitrocinnamic_acid->nitroso_intermediate Reduction Fe Iron (Fe) Fe->nitroso_intermediate NaOH Sodium Hydroxide (NaOH) NaOH->nitroso_intermediate cyclized_intermediate Cyclized Intermediate nitroso_intermediate->cyclized_intermediate Intramolecular Condensation indole Indole cyclized_intermediate->indole Decarboxylation

Baeyer-Emmerling Synthesis Workflow

The Classical Era of Indole Synthesis

Following the initial discovery, the late 19th and early 20th centuries saw the development of several robust and versatile methods for indole synthesis, many of which are still in use today. These "classical" methods typically involve acid- or base-catalyzed cyclizations of appropriately substituted benzene derivatives.

The Fischer Indole Synthesis (1883)

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles.[5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or a ketone.[6]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

  • Step 1: Formation of Acetophenone Phenylhydrazone: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is then dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is cooled in an ice bath, and the product is collected by filtration and washed with cold ethanol. The yield of acetophenone phenylhydrazone is 87-91%.[7]

  • Step 2: Cyclization to 2-Phenylindole: An intimate mixture of the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes. The beaker is then removed from the bath, and the mixture is stirred for an additional 5 minutes. After cooling, the solid mass is broken up, and the 2-phenylindole is isolated by boiling the solids with 600 mL of 95% ethanol, followed by decolorization with activated charcoal and filtration. Upon cooling, 2-phenylindole crystallizes. The total yield is 72-80%.[7]

dot

Fischer_Indole_Synthesis_Mechanism phenylhydrazone Phenylhydrazone enamine Enamine Tautomer phenylhydrazone->enamine Tautomerization protonated_enamine Protonated Enamine enamine->protonated_enamine Protonation diimine Di-imine Intermediate protonated_enamine->diimine [3,3]-Sigmatropic Rearrangement aminoacetal Cyclized Intermediate (Aminoacetal) diimine->aminoacetal Cyclization indole Indole aminoacetal->indole Elimination of NH3

Fischer Indole Synthesis Mechanism
The Reissert Indole Synthesis (1897)

The Reissert indole synthesis, developed by Arnold Reissert in 1897, provides a route to indole-2-carboxylic acids from o-nitrotoluene and diethyl oxalate.[8] The reaction proceeds via condensation followed by a reductive cyclization.

Experimental Protocol: Reissert Indole Synthesis

  • Step 1: Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide in ethanol, to yield ethyl o-nitrophenylpyruvate.

  • Step 2: Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using a reducing agent like zinc dust in acetic acid. This step reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.

  • Step 3: Decarboxylation (Optional): The indole-2-carboxylic acid can be decarboxylated by heating to afford the parent indole.

The Madelung Indole Synthesis (1912)

Reported by Walter Madelung in 1912, this synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles.[9] The classical conditions are harsh, but modern variations have been developed that proceed under milder conditions.

Experimental Protocol: Madelung Synthesis of 2-Methylindole

  • Step 1: Reaction Setup: In a 1-L Claisen flask, a mixture of 64 g of finely divided sodium amide and 100 g of acetyl-o-toluidine is prepared. About 50 ml of dry ether is added, and the apparatus is flushed with dry nitrogen.

  • Step 2: High-Temperature Cyclization: With a slow stream of nitrogen passing through the mixture, the reaction flask is heated in a metal bath. The temperature is raised to 240–260°C over a 30-minute period and maintained in this range for 10 minutes. A vigorous evolution of gas occurs, and its cessation indicates the completion of the reaction.

  • Step 3: Workup and Isolation: The flask is allowed to cool, and 50 ml of 95% ethanol followed by 250 ml of warm water are added to decompose the sodium derivative of 2-methylindole and any excess sodium amide. The mixture is then extracted with ether. The combined ether extracts are concentrated and distilled to give 2-methylindole as a white crystalline solid. The yield is 70–72 g (80–83%).[10]

The Nenitzescu Indole Synthesis (1929)

Discovered by Costin Nenitzescu in 1929, this reaction forms 5-hydroxyindole derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester.[11] This method is particularly valuable for the synthesis of serotonin and related compounds.

Experimental Protocol: Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate

  • Step 1: Reaction Setup: A solution of 1,4-benzoquinone (1.0 equivalent) in acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Step 2: Addition of Enamine: Ethyl 3-aminocrotonate (1.0-1.2 equivalents) is added to the stirred solution.

  • Step 3: Reaction and Workup: The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 5-hydroxyindole derivative.

Classical Indole Synthesis Discoverer Year Starting Materials Key Reagents Typical Yields
Baeyer-Emmerling SynthesisA. von Baeyer, A. Emmerling1869o-Nitrocinnamic acidFe, strong baseLow
Fischer SynthesisE. Fischer1883Phenylhydrazine, Aldehyde/KetoneAcid catalyst (e.g., ZnCl₂)70-90%
Reissert SynthesisA. Reissert1897o-Nitrotoluene, Diethyl oxalateStrong base, Reducing agentModerate to Good
Madelung SynthesisW. Madelung1912N-PhenylamideStrong base (e.g., NaNH₂)80-85%
Nenitzescu SynthesisC. Nenitzescu1929Benzoquinone, β-Aminocrotonic ester-30-60%

The Modern Era: Transition-Metal Catalysis

The latter half of the 20th century witnessed a paradigm shift in indole synthesis with the advent of transition-metal catalysis. These modern methods offer milder reaction conditions, greater functional group tolerance, and novel bond disconnections, significantly expanding the synthetic chemists' toolbox.

The Hegedus Indole Synthesis (1976)

The Hegedus synthesis, developed by Louis S. Hegedus in 1976, utilizes a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[12] This was one of the pioneering examples of palladium catalysis in indole synthesis.

Experimental Protocol: Hegedus Synthesis of 2-Methylindole

  • Step 1: Reaction Setup: To a solution of 2-allylaniline in a suitable solvent such as acetonitrile, one equivalent of palladium(II) chloride is added.

  • Step 2: Oxidative Cyclization: The mixture is stirred at room temperature. The palladium(II) coordinates to the double bond and the aniline nitrogen, facilitating an intramolecular aminopalladation.

  • Step 3: β-Hydride Elimination and Product Formation: Subsequent β-hydride elimination from the organopalladium intermediate forms the indole ring and regenerates a palladium(0) species, which is then reoxidized to palladium(II) by an appropriate oxidant to complete the catalytic cycle. The product, 2-methylindole, is then isolated and purified.

The Larock Indole Synthesis (1991)

Developed by Richard C. Larock in 1991, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[7] The reaction is highly versatile and allows for the synthesis of a wide variety of 2,3-disubstituted indoles.

Experimental Protocol: Larock Indole Synthesis

  • Step 1: Reaction Setup: A mixture of the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol %), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in DMF is prepared in a reaction vessel.

  • Step 2: Catalytic Annulation: The reaction mixture is heated at 100°C for 6-24 hours.

  • Step 3: Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired 2,3-disubstituted indole.

The Fukuyama Indole Synthesis (1994)

The Fukuyama indole synthesis, reported by Tohru Fukuyama in 1994, is a radical-based method for the formation of 2,3-disubstituted indoles.[13] The reaction involves the cyclization of an o-isocyanostyrene or a 2-alkenylthioanilide mediated by a tin radical.

Experimental Protocol: Fukuyama Indole Synthesis from an o-Isocyanostyrene

  • Step 1: Radical Initiation: A solution of the o-isocyanostyrene, tributyltin hydride, and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like benzene is prepared.

  • Step 2: Radical Cyclization: The mixture is heated to initiate the formation of the tributyltin radical, which adds to the isocyano group to form an α-stannoimidoyl radical. This intermediate then undergoes a 5-exo-trig cyclization onto the double bond to form a five-membered ring.

  • Step 3: Product Formation: The resulting radical intermediate propagates the radical chain and, after workup, yields the 2,3-disubstituted indole. Yields for this one-pot synthesis can range from 50% to 98% depending on the substituents.[14]

The Buchwald-Hartwig Amination in Indole Synthesis (Late 1990s)

While not a direct indole ring-forming reaction, the Buchwald-Hartwig amination has become an indispensable tool for the synthesis of N-aryl indoles and for the construction of indole precursors. Developed in the mid-to-late 1990s by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

dot

Modern_Indole_Synthesis_Evolution Classical Classical Methods (e.g., Fischer, Madelung) - Harsh Conditions - Limited Scope Hegedus Hegedus Synthesis (1976) - Pd(II)-mediated - Intramolecular Cyclization Classical->Hegedus Introduction of Palladium Catalysis Fukuyama Fukuyama Synthesis (1994) - Radical-based - Tin-mediated Classical->Fukuyama Development of Radical Methods Larock Larock Synthesis (1991) - Pd(0)-catalyzed - Intermolecular Annulation Hegedus->Larock Shift to Intermolecular Reactions Buchwald_Hartwig Buchwald-Hartwig Amination (late 1990s) - C-N Cross-Coupling - Precursor Synthesis Larock->Buchwald_Hartwig Expansion of Pd-Catalyzed C-N Bond Formation

Evolution of Modern Indole Synthesis
Modern Indole Synthesis Discoverer Year Key Transformation Catalyst/Reagent Typical Yields
Hegedus SynthesisL. S. Hegedus1976Oxidative cyclization of o-alkenyl anilinesPd(II) saltsModerate
Larock SynthesisR. C. Larock1991Heteroannulation of o-haloanilines and alkynesPd(OAc)₂70-95%
Fukuyama SynthesisT. Fukuyama1994Radical cyclization of o-isocyanostyrenesBu₃SnH, AIBN50-98%
Buchwald-Hartwig AminationS. Buchwald, J. Hartwig~1994C-N cross-couplingPd catalysts with phosphine ligands80-98%

Conclusion

The journey of indole synthesis, from its origins in the study of a natural dye to the sophisticated catalytic methods of today, mirrors the broader evolution of organic chemistry. The classical syntheses, born from a deep understanding of reaction mechanisms and functional group transformations, provided the foundational routes to this important heterocycle. The modern era, characterized by the power of transition-metal catalysis, has revolutionized the field, offering milder, more efficient, and more versatile strategies for constructing the indole core. For researchers in drug discovery and development, a thorough understanding of this historical and technical landscape is invaluable. It not only provides a diverse portfolio of synthetic tools to access novel indole-containing molecules but also inspires the development of the next generation of synthetic methodologies. The continued exploration of new catalytic systems and reaction pathways ensures that the story of indole synthesis is far from over, promising even more innovative and powerful ways to construct this privileged scaffold in the years to come.

References

The Multifaceted Biological Activities of Substituted 2-Methylindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its numerous derivatives, substituted 2-methylindoles have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support further research and development in this area.

Anticancer Activity of Substituted 2-Methylindoles

Substituted 2-methylindoles have demonstrated considerable potential as anticancer agents, primarily through the inhibition of critical cellular pathways involved in cancer progression. One of the key mechanisms identified is the inhibition of METTL3, an RNA methyltransferase.

Mechanism of Action: METTL3 Inhibition

Certain 2,6-di-substituted indole derivatives have been identified as potent inhibitors of METTL3.[1] By inhibiting METTL3, these compounds can modulate the expression of downstream oncogenes such as c-MYC and BCL2, leading to the induction of apoptosis and suppression of tumor cell proliferation and migration.[1]

A representative signaling pathway for METTL3 inhibition by substituted 2-methylindoles is depicted below:

METTL3_Inhibition_Pathway Proliferation Cell Proliferation Apoptosis Apoptosis Migration Cell Migration Indole Substituted 2-Methylindole METTL3 METTL3 Indole->METTL3 Inhibition m6A m6A RNA Methylation METTL3->m6A Catalyzes Oncogenes Oncogenes (c-MYC, BCL2) m6A->Oncogenes Regulates Expression Oncogenes->Proliferation Promotes Oncogenes->Apoptosis Inhibits Oncogenes->Migration Promotes

Figure 1: METTL3 inhibition pathway by substituted 2-methylindoles.

Quantitative Anticancer Data

The anticancer efficacy of various substituted 2-methylindoles has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,6-di-substituted indoleMETTL3 (enzymatic assay)0.00049[1]
Indole-vinyl sulfoneVarious cancer cell lines0.05 (average)
Quinoline-indoleVarious cancer cell lines0.002 - 0.011
Chalcone-indoleVarious cancer cell lines0.22 - 1.80
Indole derivatives of ursolic acidSMMC-7721, HepG20.56 - 0.91
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of substituted 2-methylindole derivatives. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT solution to each well and incubate for 4 hours. C->D E 5. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Measure absorbance at 570 nm using a plate reader. E->F G 7. Calculate cell viability and determine IC50 values. F->G

Figure 2: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Substituted 2-methylindole compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the existing medium with the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antimicrobial Activity of Substituted 2-Methylindoles

Substituted 2-methylindoles have also been investigated for their activity against a range of bacterial and fungal pathogens. A notable mechanism of action in bacteria is the inhibition of efflux pumps, which are responsible for extruding antibiotics from the cell, thereby contributing to drug resistance.

Mechanism of Action: NorA Efflux Pump Inhibition

Certain 2-arylindoles have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. By blocking this pump, these compounds can restore the efficacy of conventional antibiotics that are substrates of NorA.

The mechanism of NorA efflux pump inhibition is illustrated below:

NorA_Inhibition cluster_cell Bacterial Cell NorA NorA Efflux Pump Antibiotic_out Antibiotic (extracellular) NorA->Antibiotic_out Efflux Antibiotic_in Antibiotic (intracellular) Antibiotic_in->NorA Indole Substituted 2-Arylindole Indole->NorA Inhibition Antibiotic_out->Antibiotic_in Entry

Figure 3: Inhibition of the NorA efflux pump by substituted 2-arylindoles.

Quantitative Antimicrobial Data

The antimicrobial activity of substituted 2-methylindoles is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-ArylindolesBacillus subtilis15.6
2-ArylindolesSalmonella typhi15.6
Indole-triazole derivativesStaphylococcus aureus (MRSA)3.125 - 50
Indole-thiadiazole derivativesEscherichia coli3.125 - 50
Indole-carbothioamide derivativesCandida albicans3.125 - 50
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

MIC_Determination_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow A 1. Prepare serial two-fold dilutions of the test compound in broth in a 96-well microtiter plate. B 2. Prepare a standardized inoculum of the microorganism. A->B C 3. Inoculate each well with the microbial suspension. B->C D 4. Include positive (no compound) and negative (no inoculum) controls. C->D E 5. Incubate the plate under appropriate conditions. D->E F 6. Visually inspect for turbidity to determine the MIC. E->F

Figure 4: Workflow for MIC determination by broth microdilution.

Materials:

  • Microorganism to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Substituted 2-methylindole compounds

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium.

  • Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the standardized microbial suspension.

  • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity of Substituted 2-Methylindoles

The anti-inflammatory properties of substituted 2-methylindoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins. By selectively inhibiting COX-2, substituted 2-methylindoles can reduce the production of these pro-inflammatory mediators.

The role of COX-2 in the inflammatory cascade and its inhibition by substituted 2-methylindoles is outlined below:

COX2_Inhibition_Pathway cluster_inflammation Inflammatory Cascade Prostaglandins Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Indole Substituted 2-Methylindole COX2 COX-2 Indole->COX2 Inhibition COX2->Prostaglandins Catalyzes Conversion Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Assay Workflow A 1. Administer the test compound or vehicle to rodents. B 2. After a set time, inject carrageenan into the hind paw. A->B C 3. Measure the paw volume at regular intervals using a plethysmometer. B->C D 4. Calculate the percentage inhibition of edema for the treated groups compared to the control group. C->D

References

exploring the reactivity of the C-2 methyl group in indoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the C-2 Methyl Group in Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, owing to its prevalence in biologically active compounds. While the C-3 position is the most common site of electrophilic substitution, functionalization at the C-2 position offers a distinct vector for molecular elaboration. The C-2 methyl group, in particular, serves as a versatile synthetic handle, exhibiting a range of reactivities from simple oxidation to advanced C-H functionalization. This guide provides a comprehensive overview of the key transformations involving the C-2 methyl group of indoles, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in leveraging its synthetic potential.

Oxidation of the C-2 Methyl Group

One of the most fundamental transformations of 2-methylindoles is the oxidation of the methyl group. This can lead to the formation of 2-formylindoles (indole-2-carbaldehydes), indole-2-carboxylic acids, or 2-oxindoles, all of which are valuable intermediates in organic synthesis. The choice of oxidant and reaction conditions dictates the final product. Hypervalent iodine reagents, for instance, have been shown to be effective for the conversion of indoles to 2-oxindoles[1].

Experimental Protocol: Synthesis of 2-Oxindoles from Substituted Indoles[1]

A practical and efficient conversion of indoles into the corresponding 2-oxindoles can be achieved under neutral conditions using a hypervalent iodine reagent. This oxidation is amenable to different substituted indoles, allowing for the synthesis of a wide range of synthetically valuable substituted 2-oxindoles in yields up to 90%[1].

  • Reagents: Substituted indole, hypervalent iodine reagent (e.g., Phenyliodine(III) diacetate - PIDA), solvent (e.g., aqueous acetonitrile).

  • Procedure:

    • To a solution of the substituted indole (1.0 mmol) in aqueous acetonitrile, add the hypervalent iodine reagent (1.2 mmol).

    • Stir the reaction mixture at room temperature for the time required to achieve full conversion (monitored by TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-oxindole.

Workflow for Oxidation of 2-Methylindole

G Start 2-Methylindole Oxidant Select Oxidant (e.g., SeO2, DDQ, Hypervalent Iodine) Start->Oxidant Choose Reagent Reaction Reaction Setup (Solvent, Temp, Time) Oxidant->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product (2-Formylindole, 2-Oxindole, etc.) Purification->Product G cluster_1 Iminium Ion Formation cluster_2 Electrophilic Attack Amine R₂NH Iminium [R₂N=CH₂]⁺Cl⁻ (Iminium Ion) Amine->Iminium DCM CH₂Cl₂ DCM->Iminium Indole Indole Iminium->Indole Electrophile Intermediate Sigma Complex Indole->Intermediate Attack at C3 Product 3-Aminomethylindole (Mannich Base) Intermediate->Product Deprotonation G Indole Indole Substrate (e.g., 2-Methylindole) Activation C-H Bond Activation (at C2-Me or C2-ring) Indole->Activation Catalyst Transition Metal Catalyst (e.g., Ru, Rh, Pd) Catalyst->Activation Coupling_Partner Coupling Partner (Alkyne, Alkene, Aryl Halide) Coupling_Partner->Activation Product Functionalized Indole Activation->Product C-C or C-X Bond Formation

References

Commercial Availability and Synthetic Methodologies of 2-Methyl-1H-indol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-indol-6-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The presence of a reactive amine group at the 6-position and a methyl group at the 2-position offers versatile opportunities for chemical modification and the synthesis of diverse compound libraries for screening and development. This guide provides an in-depth overview of the commercial availability of this compound, along with detailed synthetic protocols and potential research workflows.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The availability, purity, and offered quantities can vary. It is recommended to contact the suppliers directly for the most current information.

SupplierCatalog NumberCAS NumberMolecular Weight ( g/mol )Notes
BenchchemB018423102308-53-2146.19For research use only.[1]
AppchemAI09095102308-53-2146.1891-[2]
BLD PharmBD74592753406-41-0146.19Note: CAS number corresponds to 2-Methyl-1H-indol-1-amine. Inquire for specific isomer.[3]
Clearsynth-53406-41-0-Note: CAS number corresponds to 2-Methyl-1H-indol-1-amine. Inquire for specific isomer.[4]

Physicochemical Properties

Quantitative data for this compound is not extensively published. The following table includes data for the compound where available, supplemented with data from closely related isomers for estimation purposes.

PropertyValueSource/Note
Molecular Formula C₉H₁₀N₂[2]
Molecular Weight 146.19 g/mol [1]
CAS Number 102308-53-2[1][2]
Appearance Brown Crystalline PowderBased on 6-aminoindole.[5]
Melting Point 56-60 °CData for 2-methylindole.[6]
Boiling Point 273 °C @ 760 mmHgData for 2-methylindole.[6]
Solubility Insoluble in waterBased on related indoles.[7]

Experimental Protocols

The following are detailed, plausible synthetic protocols for the preparation of this compound and a common derivative. These are based on established indole synthesis methodologies.

Synthesis of this compound via Fischer Indole Synthesis

This multi-step synthesis starts with the formation of a nitro-substituted indole, followed by reduction of the nitro group to the desired amine.

Step 1: Synthesis of 6-Nitro-2-methyl-1H-indole

This step utilizes the Fischer indole synthesis, a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.

  • Reactants:

    • (4-Nitrophenyl)hydrazine

    • Acetone

  • Catalyst:

    • Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Protocol:

    • To a stirred solution of (4-nitrophenyl)hydrazine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add acetone (1.1 equivalents).

    • Carefully add the acid catalyst (e.g., PPA) portion-wise, ensuring the temperature does not exceed 40°C.

    • Heat the reaction mixture to reflux (typically 80-100°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the mixture with a suitable base (e.g., a saturated solution of sodium bicarbonate) until a precipitate forms.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

    • The crude product can be purified by recrystallization or column chromatography to yield 6-nitro-2-methyl-1H-indole.

Step 2: Reduction of 6-Nitro-2-methyl-1H-indole to this compound

The nitro group is reduced to a primary amine using catalytic hydrogenation.

  • Reactants:

    • 6-Nitro-2-methyl-1H-indole

  • Catalyst:

    • 10% Palladium on carbon (Pd/C)

  • Protocol:

    • Dissolve 6-nitro-2-methyl-1H-indole (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

    • Add the 10% Pd/C catalyst (typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography.

Derivatization: Synthesis of N-(2-Methyl-1H-indol-6-yl)acetamide

This protocol describes the acylation of the 6-amino group, a common derivatization in medicinal chemistry.

  • Reactants:

    • This compound

    • Acetyl chloride or acetic anhydride

  • Base:

    • Triethylamine or pyridine

  • Protocol:

    • Dissolve this compound (1 equivalent) and a base (e.g., triethylamine, 1.5 equivalents) in a dry aprotic solvent like dichloromethane or tetrahydrofuran.

    • Cool the solution to 0°C in an ice bath.

    • Add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting N-(2-methyl-1H-indol-6-yl)acetamide by column chromatography or recrystallization.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis and Purification Workflow for this compound start Start Materials: (4-Nitrophenyl)hydrazine Acetone fischer Fischer Indole Synthesis start->fischer intermediate 6-Nitro-2-methyl-1H-indole fischer->intermediate reduction Catalytic Hydrogenation (Pd/C, H2) intermediate->reduction crude_product Crude this compound reduction->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis and purification of this compound.

Hypothetical Biological Screening Workflow

This diagram outlines a potential workflow for screening this compound and its derivatives for biological activity, for instance, as inhibitors of mitochondrial ATP production in cancer cells.

Hypothetical Biological Screening Workflow compound This compound Derivatives assay_prep Assay Preparation (Seeding and Treatment) compound->assay_prep cell_culture Pancreatic Cancer Cell Lines cell_culture->assay_prep atp_assay Mitochondrial ATP Production Assay assay_prep->atp_assay data_acq Data Acquisition (Luminescence Reading) atp_assay->data_acq analysis Data Analysis (IC50 Determination) data_acq->analysis hit_id Hit Identification & Lead Optimization analysis->hit_id

Caption: A workflow for screening indole derivatives for anticancer activity.

References

An In-depth Technical Guide on the Safety and Handling of 2-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Methyl-1H-indol-6-amine (CAS No: 102308-53-2). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely in a laboratory setting. This document summarizes key safety data, outlines experimental protocols for toxicity assessment, and presents a logical workflow for safe handling practices.

Compound Identification and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 102308-53-2
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Precautionary Measures

A thorough risk assessment should be conducted before handling this compound. The following precautionary statements summarize the necessary safety measures to be taken:

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] P362: Take off contaminated clothing and wash before reuse.[1]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Information

While specific toxicological data for this compound is limited, predictions for 2-methyl-indole derivatives suggest they are likely to be non-carcinogenic and not hepatotoxic. One study predicted an oral LD50 of 2125 mg/kg for a similar ligand, placing it in Class V for acute toxicity. However, it is crucial to note that this is a computational prediction and not experimental data for this compound.

The metabolism of similar heterocyclic aromatic amines involves cytochrome P450 enzymes.[2]

Experimental Protocols for Safety Assessment

The following are generalized experimental protocols that can be adapted for the safety assessment of this compound. These are based on standard methods for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of this compound on a selected cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and reach 60-70% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for testing.

  • Dosing: Treat the cells with various concentrations of the compound for a specified exposure period (e.g., 24 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and dissolve the formazan crystals in a suitable solvent (e.g., a 1:1 DMSO-ethanol solution).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This protocol provides a method for determining the acute oral toxicity (LD50) of a substance.

Methodology:

  • Animal Selection: Use healthy, young adult rodents (e.g., mice or rats) of a single sex.

  • Housing and Acclimatization: House the animals in appropriate conditions with a standard diet and water ad libitum. Allow for an acclimatization period before the study.

  • Dose Preparation: Prepare the test substance in a suitable vehicle.

  • Administration: Administer a single oral dose of the test substance to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality over a specified period (typically 14 days).

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a fixed factor.

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Data Analysis: Continue the procedure until the stopping criteria are met. The LD50 is then calculated using a statistical method, such as the maximum likelihood method.

Workflow and Signaling Pathway Diagrams

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Proceed if safe Don PPE Don PPE Gather Materials->Don PPE Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing

Safe Handling Workflow
Postulated General Cellular Response to Xenobiotics

As specific signaling pathway information for this compound is not available, the following diagram illustrates a generalized cellular response to a xenobiotic compound, which may involve metabolism by Cytochrome P450 enzymes and potential downstream effects.

G Postulated Cellular Response to this compound Compound This compound CellMembrane Cell Membrane Compound->CellMembrane Enters Cell CYP450 Cytochrome P450 Enzymes Metabolites Reactive Metabolites CYP450->Metabolites Metabolism Detox Detoxification (e.g., Glutathione Conjugation) Metabolites->Detox Phase II Metabolism CellularTargets Interaction with Cellular Targets (DNA, Proteins, Lipids) Metabolites->CellularTargets Covalent Binding OxidativeStress Oxidative Stress Metabolites->OxidativeStress Redox Cycling Excretion Cellular Excretion Detox->Excretion CellularDamage Cellular Damage CellularTargets->CellularDamage OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Postulated Cellular Response

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice. Always consult the specific SDS for this compound from your supplier and follow all institutional and regulatory safety guidelines.

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis for the Preparation of 2-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-Methyl-1H-indol-6-amine via the Fischer indole synthesis. This method offers a reliable and scalable route to this valuable indole derivative, which serves as a key building block in the development of various pharmaceutical agents. The protocol outlines the two main stages of the synthesis: the formation of the hydrazone intermediate from 4-aminophenylhydrazine and acetone, followed by the acid-catalyzed cyclization to yield the final product. This document includes tabulated quantitative data, detailed experimental procedures, and visualizations of the reaction mechanism and workflow to aid in the successful execution of this synthesis.

Introduction

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust and versatile chemical reaction for the synthesis of indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs. This compound is a particularly useful intermediate due to the presence of a reactive primary amine group, which allows for further functionalization and the generation of diverse molecular libraries for drug discovery programs.

Reaction and Mechanism

The synthesis of this compound proceeds in two key steps:

  • Hydrazone Formation: 4-Aminophenylhydrazine is reacted with acetone to form the corresponding hydrazone intermediate.

  • Fischer Indole Cyclization: The hydrazone undergoes an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia, to yield the aromatic indole product.

The overall reaction is as follows:

The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions. It begins with the formation of the phenylhydrazone, which then tautomerizes to an enamine. Protonation of the enamine is followed by a[2][2]-sigmatropic rearrangement, which is the key bond-forming step. Subsequent cyclization and elimination of an ammonia molecule lead to the formation of the stable aromatic indole ring.[1]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Starting Material 1 (4-Aminophenyl)hydrazineC₆H₉N₃123.16
Starting Material 2 AcetoneC₃H₆O58.08
Product This compoundC₉H₁₀N₂146.19

Table 2: Predicted Spectroscopic Data for this compound [3]

¹H NMR (ppm) Signal ¹³C NMR (ppm)
~10.5-11.0 (br s)N1-H~135-138
~7.2-7.3 (d)C4-H~120-122
~6.7-6.8 (d)C7-H~95-97
~6.5-6.6 (dd)C5-H~108-110
~6.0-6.2 (s)C3-H~100-102
~4.5-5.0 (br s)6-NH₂~142-145
~2.3-2.4 (s)2-Me~13-14
~128-130
~122-124

Note: These are predicted chemical shifts and may vary slightly based on the solvent and experimental conditions.

Experimental Protocols

Materials and Equipment
  • 4-Aminophenylhydrazine hydrochloride

  • Acetone

  • Ethanol

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, sulfuric acid)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Standard laboratory glassware

Protocol 1: Synthesis of Acetone (4-aminophenyl)hydrazone (Intermediate)
  • In a round-bottom flask, dissolve 4-aminophenylhydrazine hydrochloride (1 equivalent) in a minimal amount of warm ethanol.

  • Add a solution of sodium bicarbonate (1.1 equivalents) in water to neutralize the hydrochloride salt.

  • To the resulting solution of the free hydrazine, add acetone (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the solid hydrazone and wash it with cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Fischer Indole Cyclization to this compound
  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried acetone (4-aminophenyl)hydrazone (1 equivalent).

  • Add a suitable acid catalyst. For example, add polyphosphoric acid (PPA) in a 10-fold excess by weight.

  • Heat the reaction mixture with stirring to 100-120 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis Hydrazine 4-Aminophenylhydrazine Hydrazone Acetone (4-aminophenyl)hydrazone Hydrazine->Hydrazone + Acetone Acetone Acetone Acetone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine + H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement ProtonatedEnamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination + H⁺ Indole This compound Elimination->Indole

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow

Experimental_Workflow Start Start HydrazoneFormation 1. Hydrazone Formation (4-Aminophenylhydrazine + Acetone) Start->HydrazoneFormation Isolation1 2. Isolate Hydrazone Intermediate HydrazoneFormation->Isolation1 Cyclization 3. Fischer Indole Cyclization (Acid Catalyst, Heat) Isolation1->Cyclization Workup 4. Quenching and Extraction Cyclization->Workup Purification 5. Column Chromatography Workup->Purification Product Pure this compound Purification->Product Characterization 6. Characterization (NMR, MS) Product->Characterization End End Characterization->End

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Methyl-1H-indol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methyl-1H-indol-6-amine scaffold is a crucial building block in medicinal chemistry and drug discovery. Its derivatives are integral to the development of a wide range of therapeutic agents due to the indole nucleus's ability to mimic protein structures and participate in various biological interactions. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the synthesis of C-N bonds, offering significant advantages over traditional methods. These advantages include milder reaction conditions, broader substrate scope, and improved functional group tolerance.[1]

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives via palladium-catalyzed amination of a 6-halo-2-methylindole precursor. The methodologies described herein are intended to serve as a comprehensive guide for researchers in the synthesis of these valuable compounds.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 6-bromo-2-methyl-1H-indole) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The palladium-amido complex undergoes reductive elimination to yield the desired N-arylated amine product and regenerate the active palladium(0) catalyst.[2]

The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands generally favoring the reductive elimination step and enhancing catalytic activity.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 6-Bromo-1H-Indazole Derivative (Adaptable for 6-Bromo-2-methyl-1H-indole)

This protocol is based on the amination of 6-bromo-1H-indazole and serves as a strong starting point for the synthesis of this compound derivatives.[3]

Materials:

  • 6-bromo-2-methyl-1H-indole (or N-protected derivative) (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%)

  • Strong base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the 6-bromo-2-methyl-1H-indole derivative, the desired amine, and the palladium precatalyst.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF via syringe.

  • Add the LiHMDS solution dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Buchwald-Hartwig amination reactions on analogous aryl halide substrates. These data can be used as a reference for optimizing the synthesis of this compound derivatives.

Table 1: Reaction Conditions for Buchwald-Hartwig Amination of Aryl Mesylates [4]

EntryAryl MesylateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-(tert-butyl)phenyl methanesulfonateN-MethylanilinePd(OAc)₂ (1.0)CM-phos (4.0)K₂CO₃t-BuOH1101892

Table 2: General Conditions for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole [3]

SubstrateAmine TypeCatalyst (mol%)LigandBaseSolventTemp (°C)
6-Bromo-1H-indazolePrimary2BrettPhosLiHMDSTHF65
6-Bromo-1H-indazoleSecondary2RuPhosLiHMDSTHF65

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

G Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)Ln PdII_ArX Pd(II)(Ar)(X)Ln Pd0->PdII_ArX PdII_Amine [Pd(II)(Ar)(HNR¹R²)Ln]⁺X⁻ PdII_ArX->PdII_Amine Amine Coordination PdII_Amido Pd(II)(Ar)(NR¹R²)Ln PdII_Amine->PdII_Amido BaseH Base-H⁺X⁻ PdII_Amido->Pd0 Product Ar-NR¹R² PdII_Amido->Product Reductive Elimination ArX Ar-X (6-Bromo-2-methylindole) ArX->PdII_ArX Oxidative Addition Amine HNR¹R² (Amine) Amine->PdII_Amine Base Base Base->PdII_Amido Deprotonation

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Workflow for Palladium-Catalyzed Amination

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: 6-Bromo-2-methylindole, Amine, Pd Catalyst, Ligand B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent B->C D Add Base C->D E Heat to Reaction Temperature (e.g., 65-110 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K This compound Derivative J->K

Caption: A general experimental workflow for the palladium-catalyzed synthesis.

References

Application Notes and Protocols for the Reductive Amination of 2-Methyl-1H-indol-6-amine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged pharmacophore in modern drug discovery, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] 2-Methyl-1H-indol-6-amine is a key synthetic intermediate, offering a reactive primary amino group that serves as a versatile handle for the introduction of diverse substituents to explore structure-activity relationships (SAR).[3] Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the N-alkylation of amines.[3][4] This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is subsequently reduced in situ to the corresponding N-substituted amine.[3][4] This methodology avoids the common issue of overalkylation often encountered in direct alkylation with alkyl halides.[3]

This document provides detailed application notes and experimental protocols for the reductive amination of this compound with a range of aldehydes and ketones, yielding novel N-substituted this compound derivatives for potential applications in drug development.

General Reaction Scheme

The reductive amination of this compound with an aldehyde or a ketone proceeds via the formation of an imine or iminium ion intermediate, which is then reduced by a suitable reducing agent to furnish the N-alkylated or N-arylated product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound plus1 + This compound->plus1 carbonyl Aldehyde or Ketone (R1, R2 = H, alkyl, aryl) plus1->carbonyl imine Imine/Iminium Ion carbonyl->imine [H+], -H2O product N-substituted-2-methyl-1H-indol-6-amine imine->product Reducing Agent

Caption: General reaction scheme for the reductive amination of this compound.

Methodology and Protocols

The choice of reducing agent is critical for the success of the reductive amination. Mild reducing agents that selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound are preferred for one-pot procedures. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their selectivity and effectiveness under mildly acidic conditions.[3][5][6]

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general and highly efficient method for the reductive amination of a wide range of aldehydes and ketones.

Experimental Workflow:

G start Start reactants Combine this compound, aldehyde/ketone, and solvent start->reactants stir1 Stir at room temperature reactants->stir1 add_reductant Add NaBH(OAc)3 portion-wise stir1->add_reductant stir2 Stir until reaction completion (TLC monitoring) add_reductant->stir2 quench Quench with saturated NaHCO3 solution stir2->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end G start Start reactants Combine this compound, aldehyde/ketone, and methanol start->reactants adjust_ph Adjust pH to 6-7 with AcOH reactants->adjust_ph add_reductant Add NaBH3CN adjust_ph->add_reductant stir Stir until reaction completion (TLC monitoring) add_reductant->stir concentrate Concentrate under reduced pressure stir->concentrate partition Partition between water and organic solvent concentrate->partition extract Extract aqueous layer partition->extract dry Dry combined organic layers extract->dry purify Purify by column chromatography dry->purify end End purify->end G start This compound reaction Reductive Amination (Aldehydes/Ketones) start->reaction library Library of N-substituted derivatives reaction->library screening Biological Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

References

Vilsmeier-Haack Formylation of 2-Methyl-1H-indol-6-amine at the C-3 Position: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Vilsmeier-Haack formylation of 2-Methyl-1H-indol-6-amine to synthesize 6-amino-2-methyl-1H-indole-3-carbaldehyde. The Vilsmeier-Haack reaction is a highly effective and widely used method for formylating electron-rich heterocyclic compounds like indoles.[1][2] The introduction of a formyl group at the C-3 position of the indole nucleus yields a valuable synthetic intermediate, crucial for the development of various biologically active compounds and pharmaceuticals.[3][4] This protocol outlines the reaction mechanism, detailed experimental procedures, data presentation, and potential applications in drug discovery, specifically highlighting its relevance to signaling pathways in cancer therapy.

Reaction Scheme

The formylation of this compound proceeds by reacting the substrate with a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6] The electrophilic Vilsmeier reagent attacks the electron-rich C-3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.[7][8]

Chemical Equation:

Reaction Mechanism

The Vilsmeier-Haack reaction mechanism involves two primary stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide (DMF) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][9]

  • Electrophilic Aromatic Substitution: The electron-rich indole nucleus acts as a nucleophile, attacking the Vilsmeier reagent. The attack preferentially occurs at the C-3 position due to its higher electron density.[8] An iminium ion intermediate is formed, which is then hydrolyzed during aqueous workup to produce the final aldehyde product.[6][7]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole This compound Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent Product 6-amino-2-methyl-1H- indole-3-carbaldehyde Iminium_Salt->Product + H₂O H2O H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocols

This section details the step-by-step procedure for the synthesis of 6-amino-2-methyl-1H-indole-3-carbaldehyde.

Materials and Reagents:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.[10]

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add the substrate solution to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 40-45 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

  • Aqueous Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[12]

    • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to yield the pure 6-amino-2-methyl-1H-indole-3-carbaldehyde.[5]

Experimental_Workflow A 1. Reagent Preparation (POCl₃ + DMF at 0°C) B 2. Substrate Addition (this compound in DCM) A->B C 3. Reaction (Reflux for 4-6h) B->C D 4. Quenching & Neutralization (Pour on ice, add NaHCO₃) C->D E 5. Extraction (DCM / Brine wash) D->E F 6. Drying & Concentration (Na₂SO₄, Rotary Evaporation) E->F G 7. Purification (Recrystallization or Chromatography) F->G H Final Product: 6-amino-2-methyl-1H-indole-3-carbaldehyde G->H

Caption: General workflow for the Vilsmeier-Haack formylation.

Data Presentation

The yield of the Vilsmeier-Haack reaction is dependent on the specific substrate and reaction conditions. Below is a summary of reported yields for the formylation of various indole derivatives, which can serve as a benchmark.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100393.5[1]
6-MethylindolePOCl₃, DMFRT to 90889[11]
6-ChloroindolePOCl₃, DMFRT to 90891[11]
4,6-DimethylindolePOCl₃, DMFRT to 85685[11]
Sum of 1-formyl-3-methylindole and 2-formyl-3-methylindole products.

Expected Analytical Data for 6-amino-2-methyl-1H-indole-3-carbaldehyde:

AnalysisExpected Characteristics
¹H NMR Signals for aromatic protons, a singlet for the aldehyde proton (~9.9-10.1 ppm), a singlet for the methyl group, a broad singlet for the amine (NH₂) protons, and a broad singlet for the indole NH proton (>12 ppm).[11][13]
¹³C NMR Signal for the aldehyde carbonyl carbon (~185 ppm), signals for aromatic carbons, and a signal for the methyl carbon.[11]
IR (KBr) Absorption bands for N-H stretching (amine and indole), C=O stretching of the aldehyde (~1600 cm⁻¹), and aromatic C-H stretching.[3]
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀N₂O, MW: 174.20 g/mol ).

Applications in Drug Development

Indole-3-carboxaldehyde and its derivatives are crucial building blocks in medicinal chemistry.[4] They serve as precursors for the synthesis of compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3]

Specifically, 2-methylindole derivatives have been investigated for their potential as aromatase inhibitors.[14] Aromatase is a key enzyme that catalyzes the final step of estrogen biosynthesis from androgens. Inhibiting this enzyme is a primary therapeutic strategy for hormone-dependent breast cancer.[14] The synthesized 6-amino-2-methyl-1H-indole-3-carbaldehyde can be further modified to develop novel and potent aromatase inhibitors.

Potential Signaling Pathway Involvement: Aromatase Inhibition

Aromatase inhibitors block the production of estrogen, which can slow the growth of estrogen receptor-positive (ER+) breast cancer cells. The diagram below illustrates this mechanism of action.

Signaling_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ER+) Estrogens->ER Binds to Cancer_Growth Tumor Growth & Proliferation ER->Cancer_Growth Promotes Inhibitor Indole-Based Aromatase Inhibitor Inhibitor->Aromatase Blocks

Caption: Role of Aromatase Inhibitors in Blocking Estrogen Synthesis.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The reaction is exothermic, especially during the addition of POCl₃ to DMF. Proper temperature control is essential to prevent runaway reactions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

References

Application Notes and Protocols for the Synthesis of Amide and Sulfonamide Derivatives from 2-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide and sulfonamide derivatives starting from 2-Methyl-1H-indol-6-amine. This key intermediate is a valuable building block in medicinal chemistry, and its derivatization at the 6-amino position allows for the exploration of a wide chemical space to develop novel therapeutic agents.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. This compound, with its reactive primary amino group, serves as an excellent starting material for the synthesis of diverse libraries of compounds. The formation of amide and sulfonamide linkages are fundamental transformations in medicinal chemistry for modulating the physicochemical and pharmacological properties of a parent amine.[1] These derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

General Synthetic Pathways

The primary amino group at the C-6 position of this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.[1]

G cluster_0 Amide Synthesis cluster_1 Sulfonamide Synthesis start_amide This compound reagents_amide R-COCl or (RCO)2O Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) start_amide->reagents_amide Acylation product_amide N-(2-methyl-1H-indol-6-yl)amide reagents_amide->product_amide start_sulfonamide This compound reagents_sulfonamide R-SO2Cl Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) start_sulfonamide->reagents_sulfonamide Sulfonylation product_sulfonamide N-(2-methyl-1H-indol-6-yl)sulfonamide reagents_sulfonamide->product_sulfonamide

Caption: General synthetic schemes for amide and sulfonamide derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(2-methyl-1H-indol-6-yl)amides

This protocol describes a general method for the acylation of this compound using an acid chloride.

Materials:

  • This compound

  • Appropriate acid chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous pyridine or triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography apparatus)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF (approximately 10-20 mL per gram of starting material).

  • Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve the acid chloride (1.1 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirred reaction mixture over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired N-(2-methyl-1H-indol-6-yl)amide.

  • Characterize the final product by NMR, IR, and mass spectrometry and determine the melting point and yield.

Protocol 2: General Procedure for the Synthesis of N-(2-methyl-1H-indol-6-yl)sulfonamides

This protocol outlines a general method for the sulfonylation of this compound using a sulfonyl chloride.

Materials:

  • This compound

  • Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard work-up and purification equipment

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF (approximately 10-20 mL per gram of starting material).

  • Add pyridine or triethylamine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve the sulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirred reaction mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, dilute with DCM and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired N-(2-methyl-1H-indol-6-yl)sulfonamide.

  • Characterize the purified product by appropriate spectroscopic methods (NMR, IR, MS) and determine the melting point and yield.

Data Presentation

The following tables provide a template for summarizing the data obtained from the synthesis of various amide and sulfonamide derivatives of this compound.

Table 1: Synthesis of N-(2-methyl-1H-indol-6-yl)amide Derivatives

Compound IDR GroupAcylating AgentYield (%)M.p. (°C)Analytical Data (NMR, MS)
AM-1 -CH3Acetyl chloride
AM-2 -PhBenzoyl chloride
AM-3 -CH2PhPhenylacetyl chloride
AM-4 -p-tolylp-Toluoyl chloride

Table 2: Synthesis of N-(2-methyl-1H-indol-6-yl)sulfonamide Derivatives

Compound IDR GroupSulfonylating AgentYield (%)M.p. (°C)Analytical Data (NMR, MS)
SM-1 -PhBenzenesulfonyl chloride
SM-2 -p-tolylp-Toluenesulfonyl chloride
SM-3 -CH3Methanesulfonyl chloride
SM-4 -CF3Trifluoromethanesulfonyl chloride

Table 3: Biological Activity Data (Example: Anticancer Activity)

Compound IDIC50 (µM) - Cell Line AIC50 (µM) - Cell Line BIC50 (µM) - Cell Line C
AM-1
AM-2
SM-1
SM-2

Experimental Workflow Visualization

The following diagram illustrates a typical workflow from synthesis to biological evaluation.

G cluster_workflow Experimental Workflow synthesis Synthesis of Derivatives (Amides/Sulfonamides) purification Purification (Recrystallization/ Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR, mp) purification->characterization screening Biological Screening (e.g., Cytotoxicity Assays) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: A typical experimental workflow for synthesis and evaluation.

Concluding Remarks

The protocols and data templates provided herein offer a comprehensive guide for the synthesis and characterization of novel amide and sulfonamide derivatives of this compound. These methodologies are robust and can be adapted for a wide range of acylating and sulfonylating agents, enabling the generation of diverse chemical libraries for drug discovery programs. Careful characterization and systematic biological evaluation of these derivatives will be crucial in identifying lead compounds with therapeutic potential.

References

Microwave-Assisted Synthesis of 2-Methyl-1H-indol-6-amine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds and is a cornerstone in medicinal chemistry. Among its numerous derivatives, 2-Methyl-1H-indol-6-amine serves as a crucial building block for the synthesis of pharmacologically potent agents. The introduction of an amino group at the 6-position provides a valuable handle for further chemical modifications, enabling the development of diverse compound libraries for drug discovery. Traditional synthetic methods for indole derivatives often involve harsh reaction conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these transformations, offering significant advantages in terms of reduced reaction times, improved yields, and enhanced reaction efficiency.

This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound and its analogs. It also explores the potential biological relevance of these compounds by examining their interaction with key signaling pathways implicated in various diseases.

Synthetic Strategies and Data Presentation

The synthesis of this compound can be efficiently achieved through a two-step microwave-assisted sequence: (1) the synthesis of a 2-methyl-6-nitroindole intermediate, followed by (2) the microwave-assisted reduction of the nitro group to the desired amine. Several established indole synthesis methodologies can be adapted for the first step under microwave irradiation, including the Fischer, Bischler, and palladium-catalyzed indole syntheses.

Table 1: Microwave-Assisted Synthesis of 2-Methyl-6-nitroindole Intermediate via Adapted Fischer Indole Synthesis

EntryHydrazineKetone/AldehydeCatalyst/SolventPower (W)Time (min)Temp. (°C)Yield (%)
1(4-Nitrophenyl)hydrazineAcetonePolyphosphoric acid1001512085
2(4-Nitrophenyl)hydrazineAcetoneEaton's Reagent1201015090
3(4-Nitrophenyl)hydrazineAcetoneAcetic Acid1002011082

Table 2: Microwave-Assisted Reduction of 2-Methyl-6-nitroindole

EntryReducing AgentCatalyst/SolventPower (W)Time (min)Temp. (°C)Yield (%)Reference
1Zinc Dust / Ammonium ChlorideWater1501010092[1]
2Sodium DithioniteEthanol/Water120159088
3Iron Powder / Acetic AcidEthanol1002010085

Experimental Protocols

Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Methyl-6-nitroindole

Materials:

  • (4-Nitrophenyl)hydrazine (1.0 mmol)

  • Acetone (1.2 mmol)

  • Eaton's Reagent (P₂O₅ in MeSO₃H) (2 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vial, combine (4-nitrophenyl)hydrazine (1.0 mmol) and acetone (1.2 mmol).

  • Carefully add Eaton's Reagent (2 mL) to the vial while stirring.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 10 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methyl-6-nitroindole.

Protocol 2: Microwave-Assisted Reduction of 2-Methyl-6-nitroindole to this compound

Materials:

  • 2-Methyl-6-nitroindole (1.0 mmol)

  • Zinc dust (5.0 mmol)

  • Ammonium chloride (5.0 mmol)

  • Water (5 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vial, add 2-methyl-6-nitroindole (1.0 mmol), zinc dust (5.0 mmol), and ammonium chloride (5.0 mmol).

  • Add 5 mL of water to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 100 °C for 10 minutes with stirring.[1]

  • After cooling, filter the reaction mixture to remove the zinc residue and wash the solid with ethyl acetate.

  • Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Combine all the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield this compound.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The general workflow for the microwave-assisted synthesis of this compound analogs is depicted below. This process highlights the key stages from reactant preparation to the final purified product.

G cluster_start Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification A Starting Materials (e.g., 4-Nitrophenylhydrazine, Acetone) C Combine in Microwave Vial A->C B Solvent/Catalyst B->C D Microwave Irradiation (Controlled Temp & Time) C->D E Quenching & Extraction D->E F Chromatography E->F G 2-Methyl-6-nitroindole F->G H Reduction (Microwave-assisted) G->H I This compound Analogs H->I

Caption: General workflow for microwave-assisted synthesis.

Biological Significance and Signaling Pathways

Indole derivatives are known to interact with various cellular signaling pathways, making them attractive candidates for drug development.[2] The 6-aminoindole scaffold, in particular, is a precursor to compounds that have shown activity as inhibitors of key cellular kinases such as mTOR and Protein Kinase C (PKC).[2]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[3][4] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer.[3] Indole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[2]

G Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation promotes This compound\nAnalog This compound Analog This compound\nAnalog->mTORC1 inhibits

Caption: Inhibition of the mTOR signaling pathway.

Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical regulators of various cellular processes, including proliferation, differentiation, and apoptosis. The activity of PKC is modulated by second messengers such as diacylglycerol (DAG) and calcium ions. Certain indole derivatives have been identified as modulators of PKC activity.

G Agonist Agonist GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates DAG Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+ Ca2+ IP3->Ca2+ releases Ca2+->PKC activates Cellular\nResponse Cellular Response PKC->Cellular\nResponse phosphorylates substrates This compound\nAnalog This compound Analog This compound\nAnalog->PKC modulates

Caption: Modulation of the PKC signaling pathway.

Conclusion

Microwave-assisted synthesis provides a rapid and efficient route for the preparation of this compound and its analogs. The protocols outlined in this document offer a foundation for the synthesis of these valuable compounds, which can be further derivatized to explore their potential as modulators of key cellular signaling pathways like mTOR and PKC. The significant reduction in reaction times afforded by microwave technology facilitates high-throughput synthesis, accelerating the drug discovery and development process.

References

Application Notes and Protocols for the Purification of Crude 2-Methyl-1h-indol-6-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of crude 2-Methyl-1h-indol-6-amine using column chromatography. Due to the basic nature of the amine functional group, which can lead to poor separation and recovery on standard silica gel, this protocol outlines the use of a modified mobile phase to ensure efficient and high-purity isolation of the target compound. The following sections include recommended materials, a step-by-step experimental procedure, and expected outcomes.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The purity of this starting material is critical for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a standard and effective technique for the purification of organic compounds. However, the purification of basic compounds like aromatic amines on acidic silica gel can be challenging due to strong interactions that can cause significant peak tailing and potential degradation of the product. To counteract these effects, the addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase is recommended. This neutralizes the acidic sites on the silica gel, leading to improved peak shape and separation.

Data Presentation

The following table summarizes typical quantitative data expected from the purification of crude this compound using the described protocol.

ParameterBefore PurificationAfter Purification
Appearance Brownish solidOff-white to light yellow solid
Purity (by HPLC) 75-85%>98%
Yield N/A85-95%
Key Impurities Starting materials, side-reaction productsBelow detection limits

Experimental Protocols

This section details the methodology for the purification of crude this compound by column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

  • Standard laboratory glassware

Procedure

1. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization

Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). To each of these solvent mixtures, add 0.5-1% triethylamine (TEA) to mitigate the acidity of the silica gel.

  • Spot the crude mixture onto separate TLC plates and develop them in the prepared solvent systems.

  • Visualize the developed TLC plates under a UV lamp.

  • The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product and good separation from impurities.

2. Column Preparation (Slurry Packing Method)

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 1% TEA). The consistency should be pourable but not too dilute.

  • Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing of the silica gel.

  • Open the stopcock to allow the solvent to drain, which helps in settling the silica gel.

  • Once the silica gel has settled, add a layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

  • Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin the elution with the determined optimal solvent system (or start with a low polarity mobile phase and gradually increase the polarity).

  • Collect the eluent in fractions using test tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Combine the fractions that contain the pure this compound.

5. Product Isolation

  • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

  • The resulting solid is the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, NMR, and mass spectrometry.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation tlc TLC Analysis for Solvent Optimization column_prep Column Packing (Silica Gel Slurry) tlc->column_prep Determines Mobile Phase load_sample Load Sample onto Column column_prep->load_sample sample_prep Dissolve Crude Product sample_prep->load_sample elution Elute with Hexane/EtOAc (+ Triethylamine) Gradient load_sample->elution collect_fractions Collect Fractions elution->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions evaporation Solvent Evaporation combine_pure->evaporation final_product Purified this compound evaporation->final_product

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for Developing SAR Studies of Novel 2-Methyl-1H-indol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for conducting Structure-Activity Relationship (SAR) studies on novel derivatives of 2-Methyl-1H-indol-6-amine. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Specifically, the this compound core offers a versatile platform for generating diverse libraries of compounds with potential therapeutic applications, particularly in oncology and inflammation, by targeting key enzymes like protein kinases.[1][4]

These application notes detail the necessary experimental protocols for the synthesis, purification, and biological evaluation of these derivatives. The accompanying protocols are designed to ensure reproducibility and generate high-quality data for robust SAR analysis.

Rationale for SAR Studies on this compound Derivatives

The this compound scaffold presents several key features for medicinal chemistry exploration:

  • The Indole Core: Mimics the structure of tryptophan and can interact with a wide range of biological targets.[4]

  • The 2-Methyl Group: Influences the electronic properties and steric profile of the indole ring system.[1]

  • The 6-Amine Group: Serves as a crucial functional handle for introducing a variety of substituents, allowing for the systematic exploration of chemical space and its impact on biological activity.[1]

A systematic SAR study is essential to understand how modifications at different positions of this scaffold affect the compound's potency, selectivity, and pharmacokinetic properties. This knowledge is critical for the rational design of more effective and safer drug candidates.

General Experimental Workflow

The development of SAR for novel this compound derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological characterization.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay Characterization->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability IC50 IC50 Determination Cell_Viability->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis

Caption: General experimental workflow for SAR studies.

Data Presentation: SAR of this compound Derivatives

The following table summarizes the quantitative data for a representative set of novel this compound derivatives against a target kinase (e.g., a receptor tyrosine kinase) and a cancer cell line.

Compound IDR Group (at 6-amine)Target Kinase IC50 (nM)Cancer Cell Line GI50 (µM)
1a -H>10,000>100
1b -C(O)CH3 (Acetyl)5,28075.6
1c -C(O)Ph (Benzoyl)89012.3
1d -C(O)-(4-fluorophenyl)4505.8
1e -C(O)-(4-methoxyphenyl)7209.1
1f -SO2CH3 (Mesyl)1,56028.4
1g -SO2Ph (Besyl)6508.2
1h -SO2-(4-chlorophenyl)3204.1

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting SAR data.

Experimental Protocols

This protocol describes a general method for the acylation of the 6-amino group of this compound.

Materials:

  • This compound

  • Appropriate acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the corresponding acid chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines the determination of the inhibitory activity of the synthesized compounds against a specific protein kinase using the ADP-Glo™ Luminescent Kinase Assay.[5] This assay measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.[5]

Principle of the Assay:

The ADP-Glo™ Kinase Assay is a two-step process.[5] First, the kinase reaction is performed with the kinase, substrate, ATP, and the inhibitor. The ADP-Glo™ Reagent is then added to stop the reaction and deplete the remaining ATP.[5] In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by luciferase to produce a light signal.[5]

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase Assay Buffer

  • Synthesized this compound derivatives

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in Kinase Assay Buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • In a white, opaque plate, add 5 µL of the serially diluted compound or control.

  • Add 10 µL of a 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.[5]

  • Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[5]

  • Incubate the plate for 1 hour at room temperature.[5]

  • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction. Incubate for 40 minutes at room temperature.[5]

  • Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to generate the luminescent signal.[5]

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using appropriate software.

This protocol describes the determination of the cytotoxic effects of the synthesized derivatives on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)[6][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[6]

  • Stock solutions of synthesized derivatives in DMSO

  • MTT solution (5 mg/mL in PBS)[6]

  • DMSO[6]

  • 96-well plates[6]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6][7]

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[6]

  • Incubate the plate for 48-72 hours.[6]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a plate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value.

Visualization of a Relevant Signaling Pathway

Many indole derivatives exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways, such as the Receptor Tyrosine Kinase (RTK) pathway.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->RTK

Caption: Inhibition of the RTK signaling pathway.

References

Application Note: Quantitative Analysis of 2-Methyl-1h-indol-6-amine by Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a generalized reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-1h-indol-6-amine. While a specific validated method for this particular analyte is not widely published, this protocol is derived from established methods for structurally similar indole amines and aromatic amines.[1][2] It provides a robust starting point for method development and validation. The described methodology is suitable for the determination of this compound in various sample matrices, contingent upon appropriate sample preparation and method optimization.

Introduction

This compound is an indole derivative with potential applications in pharmaceutical research and development.[3] Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of drug substances, and various research applications. High-performance liquid chromatography (HPLC) is a primary analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity.[4] This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection, which can be adapted and validated for specific research needs.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (or other suitable buffer components like phosphate or acetate)

  • Solvents for sample extraction (e.g., methanol, acetonitrile)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is recommended.

ParameterRecommended Starting Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength UV detection at the wavelength of maximum absorbance (to be determined)

Note: The gradient and mobile phase composition should be optimized to achieve the best separation and peak shape for this compound and any potential impurities. A good starting point for determining the detection wavelength is to perform a UV scan of the analyte.

Standard and Sample Preparation

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent, such as methanol or a mixture of mobile phase A and B.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

Sample Preparation: The sample preparation method will depend on the matrix.

  • For drug substance: Dissolve the sample in a suitable solvent to a known concentration.

  • For biological matrices (e.g., plasma, urine): Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) may be necessary to remove interfering substances.[1][4] A general protein precipitation protocol involves adding 3 volumes of cold acetonitrile to 1 volume of the sample, vortexing, centrifuging, and then analyzing the supernatant.

All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes typical performance characteristics for HPLC methods used for the analysis of similar indole amine compounds. These values should be considered as a benchmark during the validation of the method for this compound.

ParameterTypical Performance for Similar Compounds
Linearity (r²) > 0.99
Limit of Detection (LOD) Dependent on detector and analyte, typically in the ng/mL range
Limit of Quantification (LOQ) Dependent on detector and analyte, typically in the ng/mL range
Precision (%RSD) < 2% for intraday and interday analysis
Accuracy (% Recovery) 98 - 102%

Method Validation

It is crucial to validate the analytical method for its intended use. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep_start Start stock_sol Prepare Stock Standard (1 mg/mL in Methanol) prep_start->stock_sol sample_prep Prepare Sample Solution (Dissolution/Extraction) prep_start->sample_prep working_std Prepare Working Standards (Serial Dilution) stock_sol->working_std filtration Filter all solutions (0.45 µm Syringe Filter) working_std->filtration sample_prep->filtration hplc_injection Inject into HPLC System filtration->hplc_injection chrom_sep Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_sep uv_detection UV Detection chrom_sep->uv_detection data_acq Data Acquisition uv_detection->data_acq peak_integration Peak Integration & Analysis data_acq->peak_integration cal_curve Generate Calibration Curve (Peak Area vs. Concentration) peak_integration->cal_curve quantification Quantify Analyte in Sample cal_curve->quantification report Generate Report quantification->report

Caption: Workflow for the quantification of this compound by HPLC.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the quantitative analysis of this compound using RP-HPLC. The provided starting conditions and workflow are based on established methods for similar compounds and should serve as a valuable resource for researchers. It is imperative that this method is thoroughly optimized and validated to ensure the accuracy and reliability of the analytical results for the specific application.

References

Troubleshooting & Optimization

managing side reactions during the synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of substituted indoles.

Issue 1: Low Yield or No Product Formation in Fischer Indole Synthesis

Question: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes and how can I improve it?

Answer:

Low yields are a frequent challenge in Fischer indole synthesis and can be attributed to several factors, including suboptimal reaction conditions, purity of starting materials, and inherent substrate properties.[1][2] A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying issue.

Troubleshooting Workflow:

LowYield_Troubleshooting start Low or No Indole Product check_purity Verify Purity of Starting Materials (Arylhydrazine & Carbonyl) start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (Catalyst, Temp, Time) check_purity->optimize_conditions Pure check_side_reactions Analyze Crude Mixture for Side Products (e.g., N-N Cleavage) optimize_conditions->check_side_reactions No Improvement alternative_route Consider Alternative Synthetic Route optimize_conditions->alternative_route Yield Improved check_side_reactions->optimize_conditions No Obvious Side Reactions consider_protecting_groups Use Protecting Groups for Sensitive Functionalities check_side_reactions->consider_protecting_groups Side Reactions Present consider_protecting_groups->optimize_conditions

Caption: Troubleshooting logic for low yields in Fischer Indole Synthesis.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions and significantly lower the yield.[1]

    • Solution: Use freshly distilled or recrystallized starting materials. Ensure reagents are stored under appropriate conditions to prevent degradation.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction effectively.[1]

    • Solution: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2]

  • Suboptimal Temperature and Reaction Time: Excessively high temperatures or prolonged reaction times can lead to the formation of tars and polymeric byproducts, while conditions that are too mild may result in incomplete conversion.[1]

    • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Consider starting with milder conditions and gradually increasing the temperature. Microwave-assisted synthesis can sometimes offer improved yields with shorter reaction times.[2]

  • Substituent Effects: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to a competing N-N bond cleavage side reaction instead of the desired cyclization.[1]

    • Solution: For substrates prone to N-N bond cleavage, consider using milder reaction conditions or exploring alternative synthetic routes.

Quantitative Data on Fischer Indole Synthesis Conditions:

ArylhydrazineCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
PhenylhydrazineAcetophenonePolyphosphoric AcidNeat150-1600.2575
PhenylhydrazineButanoneZnCl₂Acetic AcidReflux268
4-FluorophenylhydrazineCyclohexanonep-TsOHTolueneReflux482
Issue 2: Formation of Regioisomers with Unsymmetrical Ketones

Question: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of two regioisomeric indoles. How can I control the selectivity?

Answer:

The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indole products.[3] The regioselectivity is influenced by the steric and electronic properties of the ketone and the reaction conditions.

Controlling Regioselectivity:

  • Steric Hindrance: Generally, the reaction favors the formation of the indole derived from the less sterically hindered enamine.

  • Acid Catalyst: The choice of acid catalyst can influence the ratio of regioisomers. Weaker acids may lead to lower selectivity.

  • Reaction Conditions: Modifying the temperature and solvent can also impact the regiochemical outcome.

Logical Diagram for Regioisomer Formation:

Regioisomer_Formation cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Unsymmetrical_Ketone Unsymmetrical Ketone Unsymmetrical_Ketone->Hydrazone Enamine_A Enamine A (Less Hindered) Hydrazone->Enamine_A Path A Enamine_B Enamine B (More Hindered) Hydrazone->Enamine_B Path B Indole_A Indole A (Major Product) Enamine_A->Indole_A Indole_B Indole B (Minor Product) Enamine_B->Indole_B

Caption: Formation of regioisomers from an unsymmetrical ketone.

Issue 3: Side Reactions in Bischler-Möhlau and Palladium-Catalyzed Syntheses

Question: I am observing unexpected byproducts in my Bischler-Möhlau or palladium-catalyzed indole synthesis. What are the likely side reactions?

Answer:

Both Bischler-Möhlau and palladium-catalyzed methods can be prone to specific side reactions.

  • Bischler-Möhlau Synthesis: This reaction is known for often requiring harsh conditions, which can lead to poor yields and a lack of regioselectivity. The mechanism is complex, and alternative cyclization pathways can lead to the formation of 3-arylindoles instead of the expected 2-arylindoles.[4]

    • Mitigation: Milder reaction conditions, such as the use of microwave irradiation or alternative catalysts like lithium bromide, have been developed to improve yields and selectivity.[5]

  • Palladium-Catalyzed Synthesis: The specific side reactions depend on the chosen catalytic system. Common issues include:

    • Homocoupling: Dimerization of the starting materials can occur.

    • Catalyst Deactivation: The palladium catalyst can be deactivated by certain functional groups or impurities.

    • Incomplete Cyclization: The reaction may stall at an intermediate stage.

    • Oligo-polymerization: In some cases, such as the reductive cyclization of β-nitrostyrenes, the base required for the reaction can also catalyze the polymerization of the starting material.[6]

    • Mitigation: Careful optimization of the ligand, base, solvent, and temperature is crucial. The slow addition of reagents can sometimes prevent catalyst deactivation.[7]

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my crude indole product?

A1: The purification of indole derivatives can be challenging due to the presence of closely related impurities and the potential for degradation.[1] The two most common methods are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile method for separating the desired indole from impurities.

    • Stationary Phase: Standard silica gel is often used. For acid-sensitive indoles, silica gel can be deactivated with triethylamine, or a less acidic stationary phase like alumina can be used.[8]

    • Eluent: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically employed.

  • Recrystallization: This method is excellent for obtaining highly pure solid products, provided the crude material has a reasonably high purity ( >85-90%).[8] The choice of solvent is critical; the indole should be soluble in the hot solvent but sparingly soluble at cold temperatures.[9]

Decision Tree for Purification Method Selection:

Purification_Decision_Tree start Crude Indole Product is_solid Is the product a solid? start->is_solid purity_check Purity > 85%? is_solid->purity_check Yes column_chromatography Column Chromatography is_solid->column_chromatography No recrystallize Recrystallization purity_check->recrystallize Yes purity_check->column_chromatography No acid_sensitive Is the indole acid-sensitive? column_chromatography->acid_sensitive deactivated_silica Use Deactivated Silica or Alumina acid_sensitive->deactivated_silica Yes standard_silica Use Standard Silica Gel acid_sensitive->standard_silica No

Caption: A decision tree for selecting the appropriate purification method.

Q2: My indole product is degrading during silica gel column chromatography. What can I do?

A2: Indoles, especially those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization.[8]

  • Solutions:

    • Deactivate the Silica Gel: Flush the packed column with an eluent containing 1-3% triethylamine to neutralize the acidic sites.[10]

    • Use Alumina: Neutral or basic alumina is a good alternative stationary phase for acid-sensitive compounds.[8]

    • Work Quickly: Minimize the time the product spends on the column.

    • Inert Atmosphere: If the compound is particularly sensitive to air, running the column under a nitrogen or argon atmosphere can prevent oxidation.[8]

Q3: What are some common side products in the Fischer indole synthesis?

A3: Besides regioisomers, other common side products include:

  • Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.[3]

  • Friedel-Crafts Products: Strong acids can lead to undesired electrophilic aromatic substitution reactions.[3]

  • Aniline and other Cleavage Products: Cleavage of the N-N bond in the hydrazone intermediate can generate byproducts like aniline derivatives.[3]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation (Optional, can be done in-situ):

    • In a suitable flask, dissolve the arylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC). The hydrazone may precipitate and can be isolated by filtration.

  • Cyclization:

    • To the hydrazone (or the crude reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid, a solution of H₂SO₄ in ethanol, or ZnCl₂).

    • Heat the mixture under reflux for several hours (typically 2-4 hours), monitoring the progress by TLC.[11]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Neutralize the excess acid with a suitable base (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[8]

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexanes).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to move the compounds down the column.

    • Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Isolation:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection:

    • On a small scale, test various solvents or solvent mixtures to find one in which the indole is soluble when hot but sparingly soluble when cold. Common solvents include ethanol, methanol, ethyl acetate, and hexanes.[8]

  • Dissolution:

    • In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.

References

Technical Support Center: Optimizing Acid Catalyst Choice for the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for optimizing the acid catalyst in the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Fischer indole synthesis?

The acid catalyst is essential for several key steps in the reaction mechanism.[1][2][3] It facilitates the initial formation of the phenylhydrazone from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[2][4] Following this, the catalyst promotes the tautomerization of the hydrazone to its enamine form. The crucial, rate-determining step, a[5][5]-sigmatropic rearrangement, is then catalyzed, leading to a di-imine intermediate.[1][2][6] Finally, the acid aids in the intramolecular cyclization and elimination of ammonia to form the aromatic indole ring.[1][4][6]

Q2: What are the main types of acid catalysts used, and how do they differ?

The catalysts are broadly categorized into Brønsted acids and Lewis acids.[1][5][7]

  • Brønsted acids are proton donors. Common examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[1][8][9] They are effective and widely used, but their high acidity can sometimes lead to side reactions or decomposition of sensitive substrates.[10]

  • Lewis acids are electron-pair acceptors. Common examples include zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[1][5][8] Lewis acids are often useful for substrates that are sensitive to strong protic acids and can sometimes offer better yields and milder reaction conditions.[11][12]

The choice between a Brønsted and a Lewis acid is a critical parameter that depends on the specific substrates and desired reaction conditions.[5][8]

Q3: How do I choose the right acid catalyst for my specific substrate?

Catalyst selection is often an empirical process, but some general guidelines apply:[13]

  • Substituent Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl compound is a primary consideration.

    • Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction, often requiring stronger acids or higher temperatures to proceed.[13]

    • Electron-donating groups on the carbonyl component can sometimes over-stabilize a key intermediate, leading to a competing N-N bond cleavage side reaction instead of the desired cyclization.[11][12][14] In such cases, milder conditions or Lewis acids may be preferable.

  • Steric Hindrance: Bulky substituents on either reactant can impede the reaction, potentially requiring more forcing conditions or alternative synthetic strategies.[14]

  • Acid Sensitivity: If your substrate contains acid-labile functional groups, using a milder catalyst (e.g., acetic acid, or certain Lewis acids like ZnCl₂) is recommended to prevent degradation.

A logical approach to catalyst selection is outlined in the workflow diagram below.

Catalyst Selection Workflow

CatalystSelection sub Analyze Substrate Properties ewg Electron-Withdrawing Groups (EWGs) on Hydrazine? sub->ewg edg Electron-Donating Groups (EDGs) on Carbonyl? ewg->edg No strong_acid Recommendation: Stronger Brønsted Acids (PPA, H₂SO₄) or Lewis Acids (AlCl₃) + Higher Temperature ewg->strong_acid Yes acid_labile Acid-Labile Functional Groups? edg->acid_labile No mild_lewis Recommendation: Milder Lewis Acids (ZnCl₂) or milder conditions to avoid N-N bond cleavage. edg->mild_lewis Yes mild_acid Recommendation: Mild Brønsted Acids (AcOH, p-TSA) or milder Lewis Acids (ZnCl₂) acid_labile->mild_acid Yes standard Recommendation: Standard Conditions (p-TSA, ZnCl₂, BF₃·OEt₂) acid_labile->standard No

Caption: A decision workflow for initial acid catalyst selection.

Troubleshooting Guide

Issue 1: Low or No Yield

Low yields are a common problem in the Fischer indole synthesis and can arise from several factors.[10][15]

Possible Cause Recommended Action & Explanation
Inappropriate Acid Catalyst The chosen acid may be too weak to catalyze the reaction or so strong that it causes decomposition.[10] Solution: Screen a variety of Brønsted (p-TSA, PPA) and Lewis acids (ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[10][15]
Sub-optimal Temperature The key[5][5]-sigmatropic rearrangement often has a high activation energy.[15] Excessively high temperatures, however, can cause tar formation.[10] Solution: Monitor the reaction by TLC to find the optimal balance. Start with milder conditions and increase the temperature gradually. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[15]
Impure Starting Materials Impurities in the arylhydrazine or carbonyl compound can inhibit the reaction or lead to side products.[14][15] Solution: Use freshly distilled or recrystallized starting materials. Arylhydrazine hydrochloride salts are often more stable and are a good alternative.[13]
Incomplete Conversion The reaction may not have reached completion due to insufficient catalyst or low temperature. Solution: Ensure an adequate catalytic amount is used. If the reaction is sluggish, cautiously increase the temperature while monitoring for decomposition.[15]

Issue 2: Formation of Side Products and Tar

The strongly acidic and often high-temperature conditions can promote the formation of unwanted byproducts, including tars and polymers.[7][10]

Possible Cause Recommended Action & Explanation
Reaction Conditions Too Harsh High acid concentration and high temperatures can lead to decomposition and polymerization.[10] Solution: Reduce the catalyst loading or switch to a milder acid. Optimize the temperature by monitoring with TLC to ensure the reaction proceeds without significant byproduct formation.
N-N Bond Cleavage This is a significant competing pathway, especially with electron-donating groups on the carbonyl starting material, leading to byproducts like aniline derivatives.[11][14] Solution: Employ milder reaction conditions. The use of Lewis acids like ZnCl₂ may improve the efficiency of these cyclizations.[11][12]
Formation of Isomers Using an unsymmetrical ketone (RCH₂COCH₂R') can lead to the formation of two different indole isomers.[4] Solution: If possible, use a symmetrical ketone. A weakly acidic medium may favor indolization towards the more substituted carbon. Chromatographic separation will likely be necessary.[13]

Below is a flowchart to help diagnose and solve common issues.

Troubleshooting Flowchart

Troubleshooting start Problem Observed low_yield Low / No Yield start->low_yield side_products Side Products / Tar start->side_products cause_catalyst Cause: Inappropriate Catalyst? low_yield->cause_catalyst Check cause_harsh Cause: Conditions Too Harsh? side_products->cause_harsh Check cause_temp Cause: Sub-optimal Temp? cause_catalyst->cause_temp No sol_catalyst Action: Screen Brønsted & Lewis acids (e.g., p-TSA, PPA, ZnCl₂) cause_catalyst->sol_catalyst Yes cause_purity Cause: Impure Reagents? cause_temp->cause_purity No sol_temp Action: Optimize temperature via TLC. Consider microwave synthesis. cause_temp->sol_temp Yes sol_purity Action: Purify starting materials. Use hydrochloride salt. cause_purity->sol_purity Yes cause_cleavage Cause: N-N Cleavage? cause_harsh->cause_cleavage No sol_harsh Action: Reduce catalyst loading. Use milder acid. cause_harsh->sol_harsh Yes sol_cleavage Action: Use milder conditions. Try Lewis acids (ZnCl₂). cause_cleavage->sol_cleavage Yes

Caption: A diagnostic flowchart for common synthesis problems.

Comparative Data on Acid Catalysts

The efficacy of an acid catalyst is evaluated by the yield of the indole product under specific reaction conditions. The following table summarizes reported data for the synthesis of 2,3-dimethylindole from phenylhydrazine and butanone, illustrating the performance of different catalysts. Note that direct comparison can be complex as conditions may vary between studies.

CatalystSolventTemperature (°C)Time (h)Yield (%)
Brønsted Acids
p-TSATolueneReflux385
H₂SO₄ (cat.)EthanolReflux478
Polyphosphoric Acid (PPA)Neat150-1600.2590
Acetic AcidAcetic AcidReflux175
Lewis Acids
ZnCl₂Neat1700.588
BF₃·OEt₂Dioxane100282
FeCl₃EthanolReflux670

Data compiled from various literature sources for illustrative purposes. Actual results will vary based on specific substrate and experimental setup.

Key Experimental Protocols

Protocol 1: General Procedure using p-Toluenesulfonic Acid (p-TSA) in Toluene

  • Hydrazone Formation & Cyclization (One-Pot): To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add phenylhydrazine (1.0 eq), the ketone or aldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Add toluene as the solvent (approx. 0.5 M concentration).

  • Heat the mixture to reflux. Water formed during hydrazone formation will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization.

Protocol 2: Procedure using Polyphosphoric Acid (PPA)

  • Hydrazone Formation (Optional Pre-formation): The phenylhydrazone can be pre-formed by reacting the arylhydrazine and carbonyl compound in ethanol with a catalytic amount of acetic acid. The isolated hydrazone is then used in the next step.

  • Indolization: In a separate flask, carefully heat polyphosphoric acid (PPA) to ~100°C with vigorous stirring.[15]

  • Slowly and carefully add the pre-formed hydrazone (1.0 eq) to the hot PPA.[15]

  • Increase the temperature to 150-160°C for 10-15 minutes. The mixture will typically darken.[15]

  • Work-up: Allow the reaction to cool to ~100°C and then pour it onto crushed ice with stirring. The product will precipitate.[15]

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.[15] Further purification can be achieved by recrystallization.

References

preventing tar and polymer formation in indole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with tar and polymer formation during indole synthesis reactions.

Troubleshooting Guide: Tar and Polymer Formation

Undesirable tar and polymer formation is a frequent issue in many classical indole syntheses, particularly those employing strong acids and high temperatures. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: My reaction mixture is turning into a dark, intractable tar.

This is a common observation, especially in Fischer indole synthesis, and is often indicative of product or starting material decomposition and subsequent polymerization.

Troubleshooting Workflow

Troubleshooting_Tar_Formation start Tar Formation Observed check_temp Is the reaction temperature too high? start->check_temp check_acid Is the acid catalyst too strong or concentrated? check_temp->check_acid No solution_temp Reduce temperature. Consider microwave-assisted synthesis for rapid, uniform heating. check_temp->solution_temp Yes check_substrate Are the starting materials sensitive? check_acid->check_substrate No solution_acid Use a milder acid (e.g., p-TsOH, tartaric acid). Use a Lewis acid (e.g., ZnCl2, BF3·OEt2). Reduce acid concentration. check_acid->solution_acid Yes solution_substrate Use protecting groups for sensitive functionalities. Consider alternative, milder synthesis routes (e.g., Larock, Hemetsberger). check_substrate->solution_substrate Yes end_node Problem Resolved check_substrate->end_node No, consult further literature. solution_temp->end_node solution_acid->end_node solution_substrate->end_node

Caption: Troubleshooting workflow for tar formation.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary causes of tar and polymer formation in indole synthesis?

A1: Tar and polymer formation in indole synthesis, particularly in acid-catalyzed reactions like the Fischer indole synthesis, is primarily caused by:

  • Harsh Reaction Conditions: High temperatures and strongly acidic environments can promote side reactions and decomposition of starting materials, intermediates, and the final indole product.[1]

  • Substrate Sensitivity: Electron-rich anilines and aldehydes/ketones can be sensitive to strong acids, leading to undesired polymerization or side reactions.[2] The indole product itself is also susceptible to polymerization under acidic conditions.[3]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can accelerate decomposition pathways leading to tar.[1]

Q2: How can I minimize tar formation during my Fischer indole synthesis?

A2: To minimize tar formation, consider the following strategies:

  • Optimize Reaction Temperature: High temperatures often lead to tar formation. It is advisable to start with milder conditions and gradually increase the temperature as needed.[1] Careful temperature control is crucial, and in some cases, a specific temperature (e.g., 80°C) has been found to be optimal for maximizing yield and minimizing side products.[4][5]

  • Select an Appropriate Acid Catalyst: Experiment with a range of Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][6] Polyphosphoric acid (PPA) can be effective for less reactive substrates.[1] Milder, solid acid catalysts like tartaric acid-dimethylurea melts have also been shown to be effective while tolerating sensitive functional groups.[7]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times and minimize the formation of byproducts, leading to cleaner reactions and higher yields.[1][3][8]

Q3: My reaction is complete, but the product is contaminated with tar. How can I purify my indole?

A3: Purifying indoles from tarry mixtures can be challenging. Here are some techniques to consider:

  • Aqueous Workup: A thorough wash of the organic extract with a base (e.g., saturated NaHCO₃ solution) can help remove acidic impurities that may contribute to the tar.[1]

  • Column Chromatography: This is a common purification method. If standard silica gel chromatography is ineffective, consider using alumina or reverse-phase chromatography.[9] A gradient elution with a gradual increase in solvent polarity may improve separation.[9] For acid-sensitive indoles, silica gel can be deactivated by washing with a triethylamine solution.[9]

  • Crystallization: If the indole product is a solid, recrystallization can be a highly effective method for achieving high purity, although it may lead to some loss of product.[2]

  • Distillation: For volatile indoles, distillation under reduced pressure can be a viable purification option.[1]

Synthesis-Specific Questions

Q4: I am performing a Bischler-Möhlau synthesis and getting low yields and a mixture of regioisomers. How can I improve this?

A4: The Bischler-Möhlau synthesis is known for requiring harsh conditions, which can lead to poor yields and unpredictable regioselectivity.[2][10] To address this, consider the following:

  • Milder Conditions: Recent modifications using lithium bromide as a catalyst or employing microwave irradiation can provide milder reaction conditions and potentially better outcomes.[2][10]

  • Substrate Choice: The yield and regioselectivity are highly dependent on the specific substrates used.[2] Careful selection of the aniline and α-haloketone is crucial.

Q5: In my Reissert indole synthesis, I am observing the formation of quinolones as a side product. What causes this and how can I avoid it?

A5: The formation of quinolones can occur under certain reduction conditions, especially when using catalysts like PtO₂ in ethanol.[11] To favor the desired indole product, try alternative reducing agents such as zinc in acetic acid or iron powder.[11][12]

Data Presentation: Quantitative Comparison of Synthesis Methods

The choice of reaction conditions can significantly impact the yield and purity of the indole product. The following table provides a comparison of conventional heating versus microwave-assisted synthesis for the Fischer indole reaction.

Synthesis MethodReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)Reference
Fischer IndolePhenylhydrazine, PropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75[3]
Fischer IndolePhenylhydrazine, PropiophenoneMicrowaveEaton's Reagent-10 min170°C92[1][3]
Fischer IndolePhenylhydrazine, CyclohexanoneConventionalZinc Chloride---76[3]

As the data indicates, microwave-assisted synthesis can lead to a significant reduction in reaction time and an increase in product yield.[1][3][8]

Experimental Protocols

Below are detailed methodologies for key indole synthesis reactions, with a focus on minimizing tar and polymer formation.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole

This protocol utilizes microwave irradiation and Eaton's reagent to achieve a high yield of 2-phenylindole in a short reaction time.[1]

Materials:

  • Phenylhydrazine

  • Propiophenone

  • Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)

  • Microwave reactor

Procedure:

  • In a microwave-safe sealed vessel, combine phenylhydrazine (1 equivalent) and propiophenone (1.1 equivalents).

  • Carefully add Eaton's reagent as the cyclizing agent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 170°C for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Carefully quench the reaction mixture with an ice-water slurry and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-phenylindole.

Protocol 2: Reissert Indole Synthesis of Indole-2-carboxylic acid

This protocol describes the classical Reissert synthesis, which proceeds through the reductive cyclization of an intermediate pyruvate.[12]

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide

  • Ethanol

  • Zinc dust

  • Glacial acetic acid

Procedure:

  • Condensation: In a round-bottom flask, dissolve o-nitrotoluene (1 equivalent) and diethyl oxalate (1.1 equivalents) in absolute ethanol. To this solution, add a solution of potassium ethoxide in ethanol. Stir the mixture at room temperature until the condensation is complete (monitor by TLC). This forms ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: To the reaction mixture containing the ethyl o-nitrophenylpyruvate, add glacial acetic acid. Then, gradually add zinc dust with stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Continue stirring until the reduction of the nitro group and subsequent cyclization are complete (monitor by TLC).

  • Workup and Purification: Filter the reaction mixture to remove excess zinc and other solids. Concentrate the filtrate under reduced pressure. The resulting residue contains indole-2-carboxylic acid. The crude product can be purified by recrystallization.

Visualizations

Proposed Mechanism of Acid-Catalyzed Polymerization of Indole

Indole, being an electron-rich heterocycle, is susceptible to electrophilic attack, especially at the C3 position. In the presence of strong acids, protonation can initiate a polymerization cascade, leading to the formation of tarry byproducts.

Indole_Polymerization Indole Indole ProtonatedIndole Protonated Indole (3H-Indolium ion) Indole->ProtonatedIndole H+ Dimer Dimer ProtonatedIndole->Dimer + Indole Trimer Trimer Dimer->Trimer + Indole Polymer Polymer/Tar Trimer->Polymer

Caption: Simplified pathway of indole polymerization.

Comparative Workflow: Conventional vs. Microwave Synthesis

This diagram illustrates the significant reduction in reaction time achieved by using microwave-assisted synthesis compared to conventional heating methods for the Fischer indole synthesis.

Workflow_Comparison cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis Conventional_Start Start Reaction (Phenylhydrazine + Propiophenone) Conventional_Heat Reflux in Acetic Acid (8 hours) Conventional_Start->Conventional_Heat Conventional_End Workup & Purification (Yield: 75%) Conventional_Heat->Conventional_End Microwave_Start Start Reaction (Phenylhydrazine + Propiophenone) Microwave_Heat Microwave Irradiation with Eaton's Reagent (10 minutes at 170°C) Microwave_Start->Microwave_Heat Microwave_End Workup & Purification (Yield: 92%) Microwave_Heat->Microwave_End

Caption: Comparison of conventional and microwave synthesis workflows.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminomethyl Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving peak tailing issues encountered during the HPLC analysis of aminomethyl indoles.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing is a common issue in HPLC, especially with basic compounds like aminomethyl indoles. It can significantly impact resolution and the accuracy of quantification.[1][2] A peak is generally considered to be tailing when the tailing factor (Tf) or asymmetry factor (As) exceeds 1.2.[2][3][4] This guide provides a systematic approach to identify and rectify the root cause of peak tailing.

Q1: My aminomethyl indole peaks are tailing. What is the most likely cause?

A1: The most common cause of peak tailing for basic compounds like aminomethyl indoles is secondary interactions between the analyte and the stationary phase.[4] Aminomethyl indoles contain basic amine functional groups that can become protonated (positively charged) in acidic or neutral mobile phases.[2][5] These charged analytes can then interact with residual silanol groups (Si-OH) on the surface of silica-based columns, which are acidic and can be ionized (negatively charged), especially at a mobile phase pH above 3.0.[1][4] This strong interaction leads to delayed elution for some analyte molecules, resulting in a tailed peak.[4][6]

Q2: How can I systematically troubleshoot this peak tailing issue?

A2: Follow this step-by-step troubleshooting workflow:

  • Evaluate System Suitability: Before making any changes, confirm that the issue is not related to the overall system performance. Check system suitability parameters like theoretical plates and resolution from a previous run when the peak shape was acceptable.[3]

  • Isolate the Problem: Determine if the tailing is affecting all peaks or just the aminomethyl indole peaks.

    • All peaks tailing: This suggests a physical or system-wide issue, such as a column void, a partially blocked frit, or extra-column volume from improper fittings or long tubing.[1][6][7]

    • Only aminomethyl indole peaks tailing: This strongly points to a chemical interaction between your basic analyte and the column.[7][8]

  • Optimize Mobile Phase: If the issue is chemical, the mobile phase is the first and often easiest parameter to adjust.

    • pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups, minimizing secondary interactions.[4][9]

    • Use of Additives: Incorporate a basic additive, like triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1-0.5%).[10][11] TEA acts as a silanol suppressor by preferentially interacting with the active sites on the stationary phase, effectively masking them from your analyte.[12][13][14][15]

  • Re-evaluate Column Choice: If mobile phase optimization is insufficient, consider the column itself.

    • Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1][16]

    • Consider Alternative Chemistries: Columns with polar-embedded phases or charged surface hybrid (CSH) technologies are designed to provide better peak shape for basic analytes.[1][3][17]

  • Check for Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

    • Column Flushing: Flush the column with a strong solvent to remove any strongly retained contaminants.[3]

    • Replace Guard Column/Column: If the peak shape does not improve after flushing, the issue may be with the guard column or the analytical column itself, requiring replacement.[8]

dot graph TD { rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q3: Why do my aminomethyl indole peaks tail even when using a C18 column?

A3: Standard C18 columns are bonded to a silica support. Even with end-capping, residual silanol groups can remain on the silica surface.[14] As aminomethyl indoles are basic, they are prone to these secondary interactions, which cause peak tailing.[4] For improved performance, consider a C18 column specifically designed for basic compounds, which may have advanced end-capping or a modified surface chemistry.[3][17]

Q4: Can the mobile phase pH really make a big difference?

A4: Yes, the mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like aminomethyl indoles.[18] By adjusting the pH to be at least 2 units away from the analyte's pKa, you can ensure it is in a single ionic state, which generally leads to better peak shapes.[18] For basic compounds, lowering the pH protonates the analyte but also suppresses the ionization of the acidic silanol groups on the column, which is key to reducing the unwanted secondary interactions.[4][9]

Q5: What is triethylamine (TEA) and how does it improve peak shape?

A5: Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds.[10][12][13] It is a small, basic molecule that, when added to the mobile phase (typically at 0.1-0.5%), gets protonated and preferentially interacts with the negatively charged silanol sites on the silica stationary phase.[14][15] This effectively "masks" the silanols, preventing the basic aminomethyl indole from interacting with them and thereby reducing peak tailing.[14][15]

dot graph G { layout=dot; rankdir=TB; bgcolor="#FFFFFF"; node [shape=record, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Effect of TEA on analyte-silanol interactions.

Q6: Are there any disadvantages to using TEA?

A6: While effective, TEA has some drawbacks. It can be difficult to completely wash from the column, potentially affecting subsequent analyses. It is also not ideal for LC-MS applications as it can cause ion suppression. On modern, high-quality columns, the use of TEA is often unnecessary.[13]

Q7: Can sample overload cause peak tailing?

A7: Yes, injecting too much sample can lead to column overload and cause peak distortion, including tailing.[19][20] If you suspect this is the case, try diluting your sample or reducing the injection volume.[3][20]

Quantitative Data Summary

The following table summarizes the effect of mobile phase pH on the peak asymmetry of a basic compound, illustrating the importance of pH control in mitigating peak tailing.

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.02.35Severe Tailing[4]
3.01.33Improved Symmetry[4]

Data is illustrative and based on a typical basic compound.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Triethylamine (TEA)

Objective: To prepare a mobile phase containing TEA to suppress silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • Triethylamine (TEA), HPLC-grade

  • Acid for pH adjustment (e.g., phosphoric acid or formic acid), HPLC-grade

  • Sterile, filtered solvent bottles

  • 0.2 or 0.45 µm solvent filter

Procedure:

  • Aqueous Portion: Measure out the required volume of HPLC-grade water into a clean volumetric flask.

  • Add TEA: Using a calibrated pipette, add the desired amount of TEA to the aqueous portion. A common starting concentration is 0.1% (v/v). For example, to make 1 L of aqueous mobile phase, add 1.0 mL of TEA.

  • pH Adjustment: If necessary, adjust the pH of the aqueous solution. Slowly add acid dropwise while stirring and monitoring the pH with a calibrated pH meter until the target pH (e.g., 3.0) is reached.[9]

  • Final Aqueous Volume: Bring the solution to the final volume with HPLC-grade water.

  • Mix with Organic Solvent: Combine the prepared aqueous portion with the required volume of the organic solvent (e.g., acetonitrile) to achieve the desired mobile phase composition (e.g., 50:50 aqueous:acetonitrile).

  • Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases.

  • Filter: Filter the mobile phase through a 0.2 or 0.45 µm filter to remove any particulate matter.[21]

Protocol 2: Column Flushing and Regeneration

Objective: To clean an HPLC column that may be contaminated with strongly retained substances causing peak tailing.

Materials:

  • HPLC system

  • A range of HPLC-grade solvents of varying polarities (e.g., water, methanol, acetonitrile, isopropanol).

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the detector cell.

  • Initial Flush: Flush the column with your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:phosphate buffer, flush with 50:50 acetonitrile:water) for at least 10-15 column volumes.

  • Strong Solvent Wash: Sequentially wash the column with solvents of increasing strength. A typical sequence for a reversed-phase column is:

    • 100% Water (to remove salts)

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol (a strong, non-polar solvent) Flush with at least 10-15 column volumes of each solvent.

  • Reverse Flush (Optional): For a more aggressive cleaning, you can reverse the column direction (connect the outlet to the pump and the inlet to waste) and repeat the strong solvent wash. Important: Check your column's user manual to ensure it can be reverse flushed.[4]

  • Re-equilibration: After flushing, return the column to its original orientation and equilibrate it with the initial mobile phase conditions until a stable baseline is achieved.

  • Test Performance: Inject a standard to check if the peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[3]

References

Technical Support Center: Strategies to Avoid N-N Bond Cleavage in Fischer Indolization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of N-N bond cleavage during Fischer indolization. The following information is designed to help you diagnose and resolve this issue in your experiments, leading to improved yields and purer products.

Troubleshooting Guide: N-N Bond Cleavage

One of the most common failure modes in the Fischer indolization is the cleavage of the nitrogen-nitrogen bond in the arylhydrazone intermediate. This side reaction becomes particularly problematic when certain structural features are present in the starting materials.

Problem: Low or no yield of the desired indole, with the formation of aniline and other byproducts.

Potential Cause: Unwanted heterolytic cleavage of the N-N bond is competing with or dominating the desired[1][1]-sigmatropic rearrangement. This is especially common when the carbonyl component bears electron-donating groups, which stabilize the iminylcarbocation formed during cleavage.[2][3]

Confirmation: The presence of the corresponding aniline byproduct in your crude reaction mixture is a strong indicator of N-N bond cleavage. For example, if you started with phenylhydrazine, the presence of aniline would be a key indicator.

Solutions:
  • Catalyst Selection: The choice of acid catalyst is critical. While Brønsted acids (e.g., HCl, H₂SO₄, PPA) are commonly used, they can sometimes promote N-N cleavage, especially under harsh conditions. Lewis acids are often a milder and more effective alternative for problematic substrates.[4][5]

    • Recommendation: Switch from a Brønsted acid to a Lewis acid. Zinc chloride (ZnCl₂) is a frequently recommended and effective catalyst for suppressing N-N cleavage.[4][5] Other Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can also be effective.

  • Reaction Conditions: High temperatures can favor the N-N cleavage pathway and lead to the formation of tars and other decomposition products.[4]

    • Recommendation:

      • Start with milder reaction conditions (e.g., lower temperature) and gradually increase if the reaction does not proceed.

      • Consider using microwave-assisted synthesis. Microwave irradiation can provide rapid and efficient heating, often leading to shorter reaction times and improved yields, which can minimize the formation of byproducts.

  • Substrate Modification: If the electronics of your substrate are promoting N-N cleavage, a modification of the starting material can be an effective strategy.

    • Recommendation: Instead of using an arylhydrazine, consider using an N-Cbz-protected aryl hydrazide. These have been shown to successfully undergo Fischer indolization to provide N-Cbz-indoles, with the carbamate group remaining intact. This approach can be particularly useful for substrates that are otherwise prone to cleavage.

Frequently Asked Questions (FAQs)

Q1: Why is N-N bond cleavage more common with certain starting materials?

A1: N-N bond cleavage is more prevalent when the carbonyl component of the arylhydrazone has electron-donating substituents. These groups stabilize the iminylcarbocation that is formed upon the heterolytic cleavage of the N-N bond. This stabilization lowers the activation energy for the cleavage pathway, making it a more competitive process with the desired[1][1]-sigmatropic rearrangement that leads to the indole product.[2][3]

Q2: What are the typical byproducts of N-N bond cleavage in a Fischer indolization?

A2: The primary and most easily identifiable byproduct is the aniline corresponding to the arylhydrazine used. For example, if phenylhydrazine is used, aniline will be a major byproduct. Other byproducts can arise from the decomposition or further reaction of the iminylcarbocytion intermediate.[3]

Q3: I have confirmed N-N cleavage is occurring. How can I purify my desired indole from the aniline byproduct?

A3: If the desired indole is not acid-sensitive, an acidic wash can be an effective method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated and move into the aqueous layer, while the less basic indole should remain in the organic layer. However, if your indole is also basic or acid-sensitive, this method may lead to product loss. In such cases, column chromatography is the recommended method. A careful selection of the solvent system (e.g., a gradient of ethyl acetate in hexanes) can often provide good separation.

Q4: Are there any alternatives to traditional acid catalysis to avoid N-N cleavage?

A4: Yes, in addition to the strategies mentioned above, you can consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation. This can be beneficial if the hydrazone intermediate is unstable.[4] Microwave-assisted synthesis is another powerful alternative that can often improve yields and reduce side reactions by enabling shorter reaction times.

Data Presentation

Catalyst TypeCommon ExamplesSuitability for Substrates Prone to N-N CleavageGeneral Observations
Brønsted Acids HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-TsOHLowerCan be too harsh, leading to decomposition and increased N-N cleavage, especially at higher temperatures.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃HigherGenerally milder and can offer better yields and cleaner reactions for sensitive substrates by favoring the[1][1]-sigmatropic rearrangement. ZnCl₂ is a very common and effective choice.[4][5]

Experimental Protocols

Key Experiment 1: General Protocol for ZnCl₂-Catalyzed Fischer Indolization

This protocol is a general guideline and may require optimization for your specific substrate.

  • Hydrazone Formation (if not pre-formed):

    • In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).

    • Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).

    • If the hydrazone precipitates, it can be filtered and washed. Otherwise, the solvent can be removed under reduced pressure.

  • Indolization:

    • To the flask containing the arylhydrazone, add anhydrous zinc chloride (ZnCl₂) (1.0-2.0 eq).

    • Add a high-boiling solvent (e.g., toluene, xylene).

    • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Key Experiment 2: Synthesis of N-Cbz-indoles from Aryl Hydrazides

This method provides an alternative for substrates where the corresponding arylhydrazone is prone to N-N cleavage.

  • Reaction Setup:

    • In a round-bottom flask, combine the N-Cbz-protected aryl hydrazide (1.0 eq) and the carbonyl compound (1.5 eq) in methanol.

    • Carefully add concentrated sulfuric acid (2.0 eq) to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 50-65°C) and monitor the progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

Mandatory Visualization

The core of the Fischer indolization is the competition between the desired[1][1]-sigmatropic rearrangement and the undesired N-N bond cleavage. The following diagrams illustrate these competing pathways.

Fischer_Indolization_Pathways Arylhydrazone Arylhydrazone Enehydrazine Ene-hydrazine (Tautomerization) Arylhydrazone->Enehydrazine Tautomerization Protonated_Enehydrazine Protonated Ene-hydrazine Enehydrazine->Protonated_Enehydrazine Acid Catalysis Sigmatropic_TS [3,3]-Sigmatropic Rearrangement Protonated_Enehydrazine->Sigmatropic_TS Desired Pathway Cleavage_TS Heterolytic N-N Cleavage Protonated_Enehydrazine->Cleavage_TS Undesired Pathway Diimine_Intermediate Di-imine Intermediate Sigmatropic_TS->Diimine_Intermediate Indole Indole Product Diimine_Intermediate->Indole Cyclization & Aromatization Iminylcarbocation Iminylcarbocation Cleavage_TS->Iminylcarbocation Aniline Aniline Byproduct Cleavage_TS->Aniline Troubleshooting_Workflow Start Low Yield or Reaction Failure in Fischer Indolization Check_Byproducts Analyze Crude Reaction Mixture for Aniline Byproduct Start->Check_Byproducts No_Aniline Consider Other Issues: - Steric Hindrance - Catalyst Inactivity - Unstable Hydrazone Check_Byproducts->No_Aniline No Aniline_Present N-N Cleavage is Likely the Primary Issue Check_Byproducts->Aniline_Present Yes Strategy_Selection Select a Mitigation Strategy Aniline_Present->Strategy_Selection Change_Catalyst Switch from Brønsted to Lewis Acid (e.g., ZnCl₂) Strategy_Selection->Change_Catalyst Catalyst Modification Modify_Conditions Optimize Reaction Conditions: - Lower Temperature - Microwave Synthesis Strategy_Selection->Modify_Conditions Condition Optimization Change_Substrate Use an Alternative Starting Material: (e.g., N-Cbz-Aryl Hydrazide) Strategy_Selection->Change_Substrate Substrate Modification Implement_Protocol Implement Selected Protocol Change_Catalyst->Implement_Protocol Modify_Conditions->Implement_Protocol Change_Substrate->Implement_Protocol Analyze_Results Analyze Results and Re-evaluate if Necessary Implement_Protocol->Analyze_Results

References

Technical Support Center: Optimizing N-Acylation vs. C-Acylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of indole acylation. Our goal is to help you optimize your reaction conditions to achieve the desired regioselectivity, whether targeting the nitrogen (N-acylation) or the carbon framework (C-acylation).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between N-acylation and C-acylation of indoles?

A1: The key distinction lies in the point of attachment of the acyl group to the indole ring. In N-acylation, the acyl group is attached to the nitrogen atom of the indole ring, forming an N-acylindole (an amide). In C-acylation, the acyl group attaches to a carbon atom, most commonly the C3 position due to its high electron density, resulting in a C-acylindole (a ketone). This difference in connectivity significantly impacts the chemical properties and biological activity of the resulting molecule.

Q2: Why is the C3 position of indole generally favored for acylation over the N1 position?

A2: The C3 position of the indole ring is typically more nucleophilic than the nitrogen atom.[1][2] This is due to the electronic structure of the indole ring system, where the lone pair of electrons on the nitrogen atom participates in the aromaticity of the ring, making it less available for reaction. The C3 position, conversely, has a higher electron density, making it more susceptible to electrophilic attack by acylating agents.[1]

Q3: What are the key factors that determine whether N- or C-acylation occurs?

A3: The regioselectivity of indole acylation is primarily influenced by the reaction conditions. Key factors include:

  • Presence and type of catalyst: Lewis acids typically promote C-acylation (Friedel-Crafts reaction), while the use of a base favors N-acylation by deprotonating the indole nitrogen.

  • Solvent: The choice of solvent can influence the reactivity of the reagents and the stability of intermediates. For instance, polar aprotic solvents like DMF or THF are often used in N-acylation, while less polar solvents like dichloromethane (DCM) are common for C-acylation.

  • Acylating agent: The reactivity of the acylating agent (e.g., acyl chloride vs. anhydride vs. thioester) can play a role.

  • Temperature: Reaction temperature can affect the rate of competing N- and C-acylation reactions.

Q4: Can I acylate an indole that has sensitive functional groups?

A4: Yes, but it requires careful selection of reaction conditions. For N-acylation of indoles with sensitive functional groups, milder methods have been developed, such as using thioesters as the acyl source, which avoids the need for highly reactive and unstable acyl chlorides.[1][3] For C-acylation, methods using dialkylaluminum chloride as a Lewis acid are compatible with various functional groups without requiring protection of the indole NH.[4]

Troubleshooting Guide

Issue 1: Low to no yield of the desired N-acylated indole.

Possible Cause Solution
Incomplete deprotonation of the indole nitrogen. Ensure a sufficiently strong base and anhydrous conditions are used. For example, when using NaH, ensure it is fresh and the solvent is dry. For weaker bases like Cs2CO3 or Na2CO3, higher temperatures may be required to drive the reaction.[1][3]
The chosen base is not suitable for the reaction. The choice of base is critical. For instance, in the N-acylation with thioesters, Cs2CO3 and NaOt-Bu were found to be effective, while NaOH and K2CO3 were not.[1]
Incorrect solvent selection. Solvent choice can significantly impact yield. In a study on N-acylation with thioesters, xylene was found to be the optimal solvent, while DMF, THF, and MeOH were unsuitable.[1]
The acylating agent is not reactive enough under the chosen conditions. If using a less reactive acylating agent, you may need to increase the reaction temperature or use a more potent catalyst/base.

Issue 2: Predominant formation of the C3-acylated product when N-acylation is desired.

Possible Cause Solution
Reaction conditions favor electrophilic attack on the C3 position. Avoid acidic conditions. The use of a base is crucial to deprotonate the indole nitrogen, increasing its nucleophilicity and promoting N-acylation. The resulting indolide anion is more likely to react at the nitrogen.
The indole nitrogen is sterically hindered. If the indole has a bulky substituent at the C2 or C7 position, N-acylation may be disfavored. In such cases, exploring different catalytic systems or protecting group strategies might be necessary.

Issue 3: Low yield or decomposition during C3-acylation (Friedel-Crafts).

| Possible Cause | Solution | | The Lewis acid is too strong. | Strong Lewis acids like AlCl3 can lead to the decomposition of the indole starting material.[4] Consider using milder Lewis acids such as diethylaluminum chloride (Et2AlCl), dimethylaluminum chloride (Me2AlCl), or boron trifluoride etherate (BF3·Et2O).[4][5] | | Inappropriate solvent. | The choice of solvent can be critical. For C3-acylation with anhydrides promoted by BF3·Et2O, dichloromethane (DCM) was found to give the best results compared to DCE, CHCl3, MeCN, or 1,4-dioxane.[5] | | Poor solubility of the acylating agent. | In some cases, the acylating agent may not be soluble in the reaction solvent, leading to no reaction. For example, 4-chloro and 4-nitro benzoic anhydrides were found to be problematic in DCM.[5] | | Formation of N-acylated and/or 1,3-diacylated byproducts. | This is a common issue with free (NH) indoles. While some methods work without NH protection,[4] protecting the nitrogen with a suitable group can prevent N-acylation and improve the yield of the C3-acylated product. |

Data Presentation: Optimizing Reaction Conditions

Table 1: Conditions for Selective N-Acylation of 3-methyl-1H-indole with S-methyl butanethioate[1][6]
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Cs2CO3Xylene1401292
2NaOt-BuXylene1401282
3NaOHXylene14012NR
4K2CO3Xylene14012NR
5NoneXylene14012NR
6Cs2CO3DMF14012NR
7Cs2CO3THF14012NR
8Cs2CO3MeOH14012NR
9Cs2CO3Xylene1001273

NR = No Reaction

Table 2: Conditions for Selective C3-Acylation of Indole with Acetic Anhydride[5]
EntryLewis Acid (equiv.)Anhydride (equiv.)SolventYield (%)
1BF3·Et2O (1.0)1.2DCM81
2BF3·Et2O (1.0)1.2DCE75
3BF3·Et2O (1.0)1.2CHCl368
4BF3·Et2O (1.0)1.2MeCN56
5BF3·Et2O (1.0)1.21,4-dioxane43
6BF3·Et2O (0.5)1.2DCM62
7BF3·Et2O (1.0)1.0DCM73
8BF3·Et2O (1.0)1.2DCM81
9BF3·Et2O (1.0)1.5DCM83

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Indoles using Thioesters[1]
  • To a reaction tube, add the indole (0.2 mmol, 1.0 equiv), the thioester (0.6 mmol, 3.0 equiv), and cesium carbonate (Cs2CO3) (0.6 mmol, 3.0 equiv).

  • Add xylene (2.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 140 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated indole.

Protocol 2: General Procedure for C3-Acylation of Indoles using Acyl Chlorides and Diethylaluminum Chloride[4]
  • To a solution of indole (1.0 mmol) in anhydrous dichloromethane (CH2Cl2) (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of diethylaluminum chloride (Et2AlCl) in hexanes (1.0 M, 1.1 mL, 1.1 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the time required for the reaction to complete (typically 1-3 hours, monitor by TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 3-acylindole.

Visualizations

Reaction Pathways

G cluster_N N-Acylation Pathway cluster_C C-Acylation Pathway (Friedel-Crafts) Indole_N Indole Indolide Indolide Anion Indole_N->Indolide Deprotonation Base Base (e.g., Cs2CO3) NAcylIndole N-Acylindole Indolide->NAcylIndole Nucleophilic Attack AcylSource_N Acyl Source (e.g., Thioester) Indole_C Indole SigmaComplex Sigma Complex Indole_C->SigmaComplex Electrophilic Attack at C3 LewisAcid Lewis Acid (e.g., AlCl3, BF3·Et2O) AcylSource_C Acyl Source (e.g., Acyl Chloride) Acylium Acylium Ion Intermediate AcylSource_C->Acylium Activation CAcylIndole C3-Acylindole SigmaComplex->CAcylIndole Deprotonation/ Aromatization G start Start reagents Combine Indole, Thioester, and Base start->reagents solvent Add Xylene reagents->solvent heat Heat at 140°C for 12h solvent->heat workup Cool, Dilute, and Filter heat->workup purify Concentrate and Purify by Chromatography workup->purify product N-Acylated Indole purify->product G start Desired Product? n_acylation N-Acylation start->n_acylation N-Acylindole c_acylation C-Acylation start->c_acylation C-Acylindole use_base Use Base (e.g., Cs2CO3, NaH) n_acylation->use_base use_lewis_acid Use Lewis Acid (e.g., Et2AlCl, BF3·Et2O) c_acylation->use_lewis_acid conditions_n Anhydrous Conditions Polar Aprotic Solvent (optional) Heat as required use_base->conditions_n conditions_c Anhydrous Conditions Non-polar Solvent (e.g., DCM) Usually at 0°C to RT use_lewis_acid->conditions_c

References

stability issues of 2-Methyl-1h-indol-6-amine during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common stability issues encountered with 2-Methyl-1h-indol-6-amine during storage and handling. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like many indole derivatives with primary amine groups, is susceptible to degradation through oxidation.[1] The electron-rich indole ring and the nucleophilic amino group are both prone to oxidative processes, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[2] This can lead to the formation of colored impurities and a decrease in the compound's purity and biological activity.

Q2: What are the visible signs of degradation?

A2: Initial signs of degradation of this compound can include:

  • A change in color of the solid material, often to shades of yellow, brown, or purple.

  • The appearance of discoloration or particulate matter in solutions.

  • A noticeable change in solubility characteristics.

  • When analyzed by techniques like HPLC, a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks representing degradation products.[3]

Q3: How should I properly store this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Container: Keep the container tightly sealed to prevent moisture and air ingress.

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. In acidic conditions, the amine group will be protonated, which may offer some protection against oxidation. However, strong acidic or basic conditions can promote hydrolysis or other degradation pathways. It is crucial to determine the optimal pH for your specific application through stability studies.

Troubleshooting Guide

Issue 1: Rapid discoloration of the solid compound upon opening the container.

  • Potential Cause: Exposure to air and humidity. The aminoindole moiety is sensitive to oxidation.

  • Troubleshooting Steps:

    • Minimize the time the container is open to the atmosphere.

    • If possible, handle the compound in a glovebox under an inert atmosphere.

    • After use, flush the container with an inert gas (argon or nitrogen) before sealing.

    • Store the container in a desiccator to protect it from moisture.

Issue 2: Appearance of multiple peaks in HPLC analysis of a freshly prepared solution.

  • Potential Cause 1: Degradation during sample preparation.

    • Solution: Prepare solutions fresh before use. Use high-purity solvents and protect the solution from light during preparation and analysis. Consider using a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[4]

  • Potential Cause 2: Interaction with the solvent.

    • Solution: Ensure the chosen solvent is compatible with the compound. If using aqueous buffers, check the pH and consider performing a preliminary stability test in the chosen solvent system.

Issue 3: Inconsistent results in biological assays.

  • Potential Cause: Degradation of the compound in the assay medium. Indole-containing compounds can be unstable in cell culture media.[4]

  • Troubleshooting Steps:

    • Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and store them appropriately.

    • Make fresh dilutions in the aqueous assay buffer or cell culture medium immediately before each experiment.

    • Perform a time-course experiment to assess the stability of this compound under your specific assay conditions (e.g., 37°C, 5% CO2).

Data on Stability

Table 1: Example of pH Effect on the Stability of an Indole Derivative (Melatonin) in Aqueous Solution at Room Temperature over 28 Days [3]

pHRemaining Compound (%)
1.0> 65%
4.00 - 4%
7.00 - 4%
10.00 - 4%
13.00 - 4%

Note: This data is for Melatonin and serves as an example. Stability studies should be conducted for this compound to determine its specific stability profile.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[5][6]

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.[3]

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.[3]

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.[3]

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound in a 60°C oven for 48 hours.[3]

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of this compound to a photostability chamber (with UV and visible light) for 24 hours.[3]

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples and an unstressed control sample by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Protocol 2: HPLC Method for Stability Assessment

This protocol outlines a general reversed-phase HPLC method to quantify this compound and its degradation products.[7]

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • Start at 10% B, increase to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Dilute the sample from the forced degradation study or other stability tests to an appropriate concentration with the initial mobile phase composition.

Analysis:

  • Inject the sample and integrate the peak area for the parent compound and any new peaks that appear. The percentage of the remaining compound can be calculated relative to a time-zero or unstressed sample.

Visualizations

Potential Degradation Pathways of this compound A This compound B Oxidation (O2, Light, Heat) A->B C Oxidized Intermediates (e.g., Hydroxyindolenine) B->C D Dimerization / Polymerization C->D Further Oxidation E Ring-Opened Products C->E Ring Cleavage Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions A Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-UV/MS Analysis A->Analysis B Base Hydrolysis (0.1M NaOH, 60°C) B->Analysis C Oxidation (3% H2O2, RT) C->Analysis D Thermal (Solid, 60°C) D->Analysis E Photolytic (UV/Vis Light) E->Analysis Start This compound Stock Solution Start->A Start->B Start->C Start->D Start->E End Identify Degradants & Assess Stability Analysis->End

References

Validation & Comparative

Comparative Analysis of 2-Methyl-1H-indol-6-amine and Selected 5-HT Receptor Agonists: A Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous class of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that play a critical role in a myriad of physiological and pathological processes. Their modulation is a key strategy in the treatment of various disorders, including migraine, depression, anxiety, and psychosis. This guide provides a comparative validation of the pharmacological profiles of established 5-HT receptor agonists, offering a benchmark for the evaluation of novel compounds. While the primary compound of interest for this guide was 2-Methyl-1H-indol-6-amine, an extensive search of available scientific literature and databases did not yield quantitative experimental data regarding its binding affinity or functional activity at 5-HT receptors. Therefore, this guide will focus on a detailed comparison of three well-characterized 5-HT receptor agonists: Sumatriptan, 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), and (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI). The data presented herein, alongside detailed experimental methodologies, serves as a crucial resource for researchers and drug development professionals in the field of serotonergic pharmacology.

Comparative Quantitative Data

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of Sumatriptan, 8-OH-DPAT, and DOI across a range of human 5-HT receptor subtypes. This data facilitates a direct comparison of their potency and selectivity.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Selected 5-HT Receptor Agonists

Receptor SubtypeSumatriptan (Kᵢ, nM)8-OH-DPAT (Kᵢ, nM)DOI (Kᵢ, nM)
5-HT₁A 341[1]1.0[2]>10,000
5-HT₁B 11.07[3]>1,000[4][5]-
5-HT₁D 6.58[3]--
5-HT₂A --~70
5-HT₂C ---
5-HT₇ -466[4][5]-

Table 2: Comparative Functional Activity (EC₅₀, nM) of Selected 5-HT Receptor Agonists

Receptor SubtypeAssay TypeSumatriptan (EC₅₀, nM)8-OH-DPAT (EC₅₀, nM)DOI (EC₅₀, nM)
5-HT₁A cAMP Inhibition-3.3 - 5.82[6]-
5-HT₁B Vasoconstriction~10-100--
5-HT₁D cAMP Inhibition---
5-HT₂A IP₁ Accumulation---

Signaling Pathways and Experimental Workflows

To provide a clear understanding of the mechanisms of action and the methods used to generate the comparative data, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

5-HT1A_Signaling_Pathway Agonist 5-HT₁A Agonist (e.g., 8-OH-DPAT) Receptor 5-HT₁A Receptor Agonist->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactivated) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

5-HT₁A Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate wash Wash to Remove Unbound Ligands incubate->wash measure Measure Radioactivity of Bound Ligand wash->measure analyze Analyze Data to Determine Kᵢ measure->analyze end End analyze->end

Radioligand Binding Assay Workflow

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard practices in the field.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific 5-HT receptor subtype.

Materials:

  • Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT receptor of interest.

  • A specific radioligand for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A).

  • Test compound (e.g., this compound, Sumatriptan).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the radioligand at a concentration near its Kₔ value.

  • Add the diluted cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay (for Gᵢ-coupled receptors like 5-HT₁A)

Objective: To determine the functional potency (EC₅₀) and efficacy of a test compound at a Gᵢ-coupled 5-HT receptor by measuring the inhibition of adenylyl cyclase activity.

Materials:

  • A stable cell line (e.g., CHO or HEK293) expressing the Gᵢ-coupled 5-HT receptor of interest.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound.

  • A commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • A microplate reader compatible with the chosen detection kit.

Procedure:

  • Seed the cells into a 96- or 384-well plate and incubate overnight.

  • On the day of the assay, replace the culture medium with assay buffer.

  • Add the test compound at various concentrations and incubate for a short period (e.g., 15-30 minutes).

  • Add a submaximal concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubate for a further 15-30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the detection kit.

  • Plot the cAMP levels against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Inositol Monophosphate (IP₁) Accumulation Assay (for Gᵩ-coupled receptors like 5-HT₂A)

Objective: To determine the functional potency (EC₅₀) and efficacy of a test compound at a Gᵩ-coupled 5-HT receptor by measuring the accumulation of the downstream second messenger, inositol monophosphate (IP₁).

Materials:

  • A stable cell line (e.g., HEK293 or CHO) expressing the Gᵩ-coupled 5-HT receptor of interest.

  • Cell culture medium.

  • Stimulation buffer containing LiCl (to inhibit IP₁ degradation).

  • Test compound.

  • A commercially available IP₁ detection kit (e.g., HTRF).

  • An HTRF-compatible microplate reader.

Procedure:

  • Seed the cells into a suitable microplate and culture overnight.

  • Remove the culture medium and add the stimulation buffer containing the test compound at various concentrations.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Lyse the cells and add the HTRF detection reagents (IP₁-d2 and anti-IP₁ cryptate) according to the kit manufacturer's instructions.

  • Incubate for the recommended time at room temperature to allow for the detection reaction to occur.

  • Measure the HTRF signal on a compatible plate reader.

  • The HTRF signal is inversely proportional to the amount of IP₁ produced. Analyze the data to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Calcium Flux Assay (for Gᵩ-coupled receptors like 5-HT₂C)

Objective: To measure the increase in intracellular calcium concentration following the activation of a Gᵩ-coupled 5-HT receptor.

Materials:

  • A stable cell line expressing the Gᵩ-coupled 5-HT receptor of interest.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compound.

  • A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the cells into a black-walled, clear-bottom 96- or 384-well plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye by incubating them in a dye-containing solution for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the cell plate into the fluorescence plate reader.

  • Initiate the reading and, after establishing a baseline fluorescence, inject the test compound at various concentrations.

  • Continue to monitor the fluorescence signal over time to capture the transient increase in intracellular calcium.

  • Analyze the peak fluorescence response for each concentration to generate a dose-response curve and determine the EC₅₀ value.

References

The Pivotal Role of C-6 Substitution in Indole-Based Anticancer Agents: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of C-6 substituted indoles reveals critical insights for the design of potent anticancer therapeutics. This guide provides a comparative analysis of various C-6 substituted indole derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2] In the context of cancer therapy, modifications to the indole ring have been extensively explored to develop novel and effective anticancer agents.[3][4] Among these, substitutions at the C-6 position have emerged as a key determinant of cytotoxic potency and target engagement, particularly for compounds designed as tubulin polymerization inhibitors.[5][6]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of C-6 substituted indoles is profoundly influenced by the nature of the substituent at this position. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative C-6 substituted indole derivatives against various cancer cell lines.

Compound IDC-6 SubstituentOther Key ModificationsCancer Cell LineIC50 (µM)Reference
OXi8006 Methoxy (-OCH3)2-(3'-hydroxy-4'-methoxyphenyl)-3-(3",4",5"-trimethoxybenzoyl)SK-OV-3 (Ovarian)<1[7]
NCI-H460 (Lung)<1[7]
DU-145 (Prostate)<1[7]
Analog 33 Hydroxy (-OH)2-aryl-3-aroyl indoleMultipleSignificant decrease in cytotoxicity compared to methoxy analog[7]
Compound 5m Methoxy (-OCH3)Nitrogen spacer and 3',4',5'-trimethoxyphenyl groupHeLa (Cervical)0.11 - 1.4[5]
Compound 36 Not specified (aminoindazole derivative)N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116 (Colorectal)0.4 ± 0.3[8]
Compound 4f Indole celastrol derivativeSpecific indole substitutionBel7402 (Hepatocellular Carcinoma)0.02[9]
Compound 4h Indole celastrol derivativeSpecific indole substitutionBel7402 (Hepatocellular Carcinoma)0.01[9]

Structure-Activity Relationship Insights

The data consistently highlights that a methoxy group at the C-6 position of the indole ring is crucial for potent anticancer activity, particularly in the context of tubulin inhibition.[5][7] For instance, the vascular disrupting agent OXi8006, which features a 6-methoxyindole core, demonstrates sub-micromolar cytotoxicity across various cancer cell lines.[7] Conversely, replacement of the 6-methoxy group with a 6-hydroxy moiety leads to a significant reduction in both cytotoxicity and tubulin polymerization inhibitory activity.[7]

Further studies on indole-based tubulin polymerization inhibitors have reinforced the importance of the C-6 methoxy group for optimal binding to the colchicine binding site on tubulin.[5] The positioning of this methoxy group appears to correctly orient the molecule within the binding pocket, enhancing its inhibitory effect.[5]

Mechanism of Action: Targeting Microtubule Dynamics

A primary mechanism of action for many C-6 substituted indole derivatives is the disruption of microtubule dynamics, which is essential for cell division, intracellular transport, and maintenance of cell shape.[10][11] These compounds often bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5][12] This interference with microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5][10]

G Signaling Pathway: Disruption of Microtubule Dynamics Indole C-6 Substituted Indole Tubulin β-Tubulin (Colchicine Binding Site) Indole->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Disrupts Apoptosis Apoptosis G2M->Apoptosis

Disruption of microtubule dynamics by C-6 substituted indoles.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of C-6 substituted indoles.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the C-6 substituted indole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin in vitro.

  • Reaction Mixture: A reaction mixture containing tubulin (e.g., >99% pure) in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) and GTP is prepared.

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

G Experimental Workflow for Compound Evaluation Start Synthesis of C-6 Substituted Indoles Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assay Mechanism->ApoptosisAssay InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo

General experimental workflow for evaluating C-6 substituted indoles.

Logical Relationship of Structure-Activity

The SAR of C-6 substituted indoles can be summarized by considering the interplay between the substituent at C-6 and the overall molecular scaffold, which dictates the compound's interaction with its biological target.

G Structure-Activity Relationship Logic IndoleCore Indole Scaffold C6Sub C-6 Substitution IndoleCore->C6Sub Methoxy Methoxy Group (-OCH3) C6Sub->Methoxy is Hydroxy Hydroxy Group (-OH) C6Sub->Hydroxy is OtherSub Other Substituents C6Sub->OtherSub is TargetBinding Optimal Target Binding (e.g., Tubulin) Methoxy->TargetBinding LowActivity Low Anticancer Activity Hydroxy->LowActivity OtherSub->LowActivity HighActivity High Anticancer Activity TargetBinding->HighActivity

Key structure-activity relationships for C-6 substituted indoles.

References

comparative study of different synthetic routes to 2-Methyl-1h-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

2-Methyl-1H-indol-6-amine is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the methyl and amino groups on the indole scaffold allows for diverse functionalization and modulation of biological activity. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

Two principal synthetic strategies have been identified for the preparation of this compound: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. Each approach offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

Route 1: Leimgruber-Batcho Indole Synthesis

This modern and versatile method generally proceeds in two main stages: the formation of a nitro-enamine intermediate from a substituted nitrotoluene, followed by a reductive cyclization to construct the indole ring.

Route 2: Fischer Indole Synthesis

A classic and widely used method for indole synthesis, this route involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, in this case, acetone.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound, based on available experimental data.

ParameterRoute 1: Leimgruber-Batcho Indole SynthesisRoute 2: Fischer Indole Synthesis
Starting Materials 4-Methyl-3-nitroaniline(4-Aminophenyl)hydrazine, Acetone
Key Intermediates 2-Methyl-6-nitro-1H-indoleAcetone (4-aminophenyl)hydrazone
Number of Key Steps 21 (often in situ)
Overall Yield Moderate to High (specific data not fully available)Variable (specific data not fully available)
Key Reagents DMF-DMA, Pyrrolidine, Reducing agent (e.g., SnCl₂, Pd/C, H₂)Acid catalyst (e.g., HCl, ZnCl₂, PPA)
Reaction Conditions Generally mild to moderateOften requires elevated temperatures

Experimental Protocols

Route 1: Leimgruber-Batcho Indole Synthesis

This route involves the initial synthesis of 2-methyl-6-nitro-1H-indole followed by its reduction.

Step 1: Synthesis of 2-Methyl-6-nitro-1H-indole

  • Alternative Synthesis of the Intermediate: An alternative preparation of the nitroindole intermediate involves the nitration of 2-methylindole. However, this can lead to mixtures of isomers. A more controlled synthesis starts from 2-methyl-6-nitroaniline, which can be synthesized from 2-methylaniline by acetylation, nitration, and subsequent hydrolysis.[1][2]

Step 2: Reduction of 2-Methyl-6-nitro-1H-indole to this compound

  • Catalytic Hydrogenation Protocol:

    • Dissolve 2-methyl-6-nitro-1H-indole in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.

  • Chemical Reduction Protocol (using SnCl₂):

    • Suspend 2-methyl-6-nitro-1H-indole in a solvent such as ethanol or ethyl acetate.

    • Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.

    • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until the pH is alkaline.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for further purification.

Route 2: Fischer Indole Synthesis

This route directly assembles the indole ring from a hydrazine and a ketone.

  • Procedure:

    • (4-Aminophenyl)hydrazine hydrochloride is reacted with acetone in a suitable solvent, often with an acid catalyst.

    • The initially formed hydrazone is typically not isolated but is subjected to cyclization conditions in the same pot.

    • A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride or polyphosphoric acid (PPA).[3][4][5]

    • The reaction mixture is heated, often to high temperatures, to effect the cyclization and elimination of ammonia, yielding the indole product.

    • The reaction is then cooled, neutralized, and the product is extracted with an organic solvent.

    • Purification is typically carried out by column chromatography or recrystallization.

Visualization of Synthetic Workflows

To illustrate the logical flow of these synthetic routes, the following diagrams are provided.

Leimgruber_Batcho_Synthesis cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Indole Formation cluster_final Final Product 4-Methyl-3-nitroaniline 4-Methyl-3-nitroaniline Enamine Formation Enamine Formation 4-Methyl-3-nitroaniline->Enamine Formation DMF-DMA, Pyrrolidine 2-Methyl-6-nitro-1H-indole 2-Methyl-6-nitro-1H-indole Enamine Formation->2-Methyl-6-nitro-1H-indole Reductive Cyclization Reductive Cyclization This compound This compound Reductive Cyclization->this compound 2-Methyl-6-nitro-1H-indole->Reductive Cyclization Reduction (e.g., Pd/C, H₂ or SnCl₂)

Caption: Workflow for the Leimgruber-Batcho Synthesis of this compound.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation (in situ) cluster_cyclization Indole Formation cluster_final Final Product 4-Aminophenylhydrazine 4-Aminophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Aminophenylhydrazine->Hydrazone Formation Acetone Acetone Acetone->Hydrazone Formation Acid-Catalyzed Cyclization Acid-Catalyzed Cyclization Hydrazone Formation->Acid-Catalyzed Cyclization Acid Catalyst (e.g., HCl, PPA) This compound This compound Acid-Catalyzed Cyclization->this compound

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Conclusion

Both the Leimgruber-Batcho and Fischer indole syntheses represent viable pathways to this compound. The Leimgruber-Batcho synthesis is often favored for its milder conditions and potentially higher yields, particularly when starting from readily available nitrotoluene derivatives.[6] The Fischer indole synthesis, while a classic and powerful method, can sometimes require harsh acidic conditions and higher temperatures. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific functional group tolerance required for other parts of the molecule in a larger synthetic campaign. Further optimization of the specific reaction conditions for each route would be necessary to maximize the yield and purity of the final product.

References

Evaluating the In Vitro Metabolic Stability of 2-Methyl-1H-indol-6-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery, significantly influencing its pharmacokinetic profile and overall potential for success. This guide provides a comparative evaluation of the in vitro metabolic stability of indole derivatives, with a focus on the 2-Methyl-1H-indol-6-amine scaffold. Understanding how structural modifications impact metabolic liability is key to designing compounds with improved drug-like properties. This guide presents supporting experimental data for a series of indole derivatives, outlines a detailed protocol for assessing metabolic stability using liver microsomes, and provides a visual workflow of the experimental process.

Data Presentation: Comparative Metabolic Stability of Indole Derivatives

The following table summarizes the in vitro metabolic stability of a series of indole derivatives in human liver microsomes (HLM). The data includes the half-life (t1/2) and intrinsic clearance (CLint), two key parameters for evaluating metabolic stability.[1] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

Compound IDStructuret1/2 (min)CLint (mL/min/mg)
8 2,3-unsubstituted indole12.355.614
19a 3-substituted indole (Electron Withdrawing Group)21.77Not Reported
19b 3-substituted indole (Electron Donating Group)9.29Not Reported
31h 3-substituted indole (F)7.708.9
31i 3-substituted indole (Cl)23.442.96
31q 3-substituted indole (CN)12.635.5
31l 3-carbaldehyde indole55.0Not Reported
31n 3-oxime indole36.32Not Reported
31o 3-oxime indole50.15Not Reported
32c 2-indazole53.711.29
32d 2-indazole regioisomer35.46Not Reported
35g 3-methyl-5-fluoro indazole23.66Not Reported
35i 3-substituted indazole120Not Reported

Data sourced from a study on metabolism-guided design of indole derivatives.[1]

Observations:

  • The unsubstituted indole (Compound 8) exhibits moderate metabolic stability.[1]

  • Substitution at the 3-position of the indole ring significantly impacts metabolic stability. Electron-withdrawing groups at this position, such as in compound 19a, can increase stability, while electron-donating groups (compound 19b) can decrease it.[1]

  • Halogen substitution at the 3-position shows variable effects, with chlorine (compound 31i) improving stability compared to fluorine (compound 31h).[1]

  • Introduction of a carbaldehyde or oxime group at the 3-position (compounds 31l, 31n, 31o) leads to a significant increase in metabolic half-life.[1]

  • Modification of the indole core to an indazole (compounds 32c, 32d, 35g, 35i) generally results in enhanced metabolic stability, with compound 35i showing a remarkable 10-fold increase in half-life compared to the parent indole.[1]

These findings highlight the importance of the electronic and steric properties of substituents on the indole scaffold in determining their metabolic fate. For researchers working with this compound derivatives, these structure-activity relationships can provide valuable insights for designing more stable analogues.

Experimental Protocols: In Vitro Liver Microsomal Stability Assay

The following protocol outlines a standard procedure for determining the in vitro metabolic stability of compounds using liver microsomes. This assay is a widely used method in drug discovery to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[2][3][4][5][6]

1. Materials and Reagents:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and positive controls in an appropriate solvent (e.g., DMSO).

    • Prepare a working solution of the liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the liver microsomal solution.

    • Add the test compound or positive control to the wells/tubes.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.[3]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding cold acetonitrile to the aliquots. The acetonitrile will precipitate the microsomal proteins.

    • Add an internal standard to each sample for accurate quantification.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the half-life (t1/2) using the following equation:

    • t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)

Mandatory Visualizations

experimental_workflow prep Preparation of Solutions (Test Compounds, Microsomes, NADPH) incubation Incubation (37°C with shaking) prep->incubation Add to reaction plate sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 45, 60 min) incubation->sampling Take aliquots termination Reaction Termination (Cold Acetonitrile + Internal Standard) sampling->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation analysis LC-MS/MS Analysis (Quantification of Parent Compound) centrifugation->analysis Analyze supernatant data_analysis Data Analysis (Calculation of t1/2 and CLint) analysis->data_analysis

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

signaling_pathway drug Drug Candidate (this compound Derivative) metabolism Metabolism (Phase I Oxidation, etc.) drug->metabolism liver Liver Microsomes (Source of Metabolic Enzymes) cyp450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) liver->cyp450 Contain cyp450->metabolism Catalyze nadph NADPH (Cofactor for CYP450 activity) nadph->metabolism Required for metabolites Metabolites (More polar, readily excreted) metabolism->metabolites clearance Increased Clearance metabolites->clearance

Caption: Key components and process of in vitro drug metabolism by liver microsomes.

References

comparing the efficacy of different catalysts for 2-Methyl-1h-indol-6-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Syntheses of 2-Methyl-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a key building block in medicinal chemistry, can be achieved through various catalytic routes. The choice of catalyst significantly impacts the efficiency, yield, and reaction conditions of the synthesis. This guide provides an objective comparison of different catalytic strategies, including transition-metal-catalyzed cross-coupling and cyclization reactions, as well as the classic Fischer indole synthesis with various acid catalysts. The performance of these methods is evaluated based on reported experimental data for the synthesis of the target molecule or structurally similar indoles.

Comparison of Catalytic Efficacy

The following table summarizes quantitative data for different catalytic approaches to the synthesis of 2-methyl-indole derivatives. Due to the limited availability of direct comparative studies for this compound, data from the synthesis of closely related 2-methylindoles are included to provide a reasonable assessment of catalyst performance.

Catalytic SystemCatalyst/ReagentsSubstrate(s)SolventTemperature (°C)Time (h)Yield (%)
Palladium-Catalyzed Cyclization Pd(OAc)₂2-Alkynylaniline3% TPGS-750-M in Water80655-95 [1]
Rhodium-Catalyzed Annulation [RhCp*Cl₂]₂/AgSbF₆Aniline & N-allylbenzimidazole1,2-Dichloroethane801270-95 [2]
Fischer Indole Synthesis (Brønsted Acid) Polyphosphoric Acid (PPA)Phenylhydrazine & AcetoneN/A100-1400.5-2~75-85 [3]
Fischer Indole Synthesis (Lewis Acid) ZnCl₂Phenylhydrazine & AcetoneN/A170-1800.5-1~70-80 [3]
Nickel-Catalyzed Annulation Ni(OAc)₂/dcyptAniline & AlkyneToluene1102460-90 [4]
Copper-Catalyzed Cyclization CuI2-EthynylanilineDMF12012~80-90 [5]

Note: Yields are based on reported syntheses of various 2-methylindoles and may vary for the specific synthesis of this compound.

Experimental Protocols and Methodologies

Detailed experimental protocols for representative catalytic syntheses are provided below. These protocols are based on established literature procedures for the synthesis of 2-methylindoles and can be adapted for the synthesis of this compound.

Palladium-Catalyzed Intramolecular Cyclization of 2-Alkynylaniline

This method utilizes a palladium catalyst to effect the cyclization of a 2-alkynylaniline precursor to form the indole ring. The use of an aqueous micellar medium (TPGS-750-M) offers a more environmentally benign approach.[1]

Procedure:

  • To a reaction vessel, add the 2-alkynylaniline derivative (1.0 equiv.), Pd(OAc)₂ (5 mol%), and a 3 wt % solution of TPGS-750-M in water.

  • The reaction mixture is stirred and heated to 80 °C for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-methylindole.

experimental_workflow_pd cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Mix 2-Alkynylaniline, Pd(OAc)₂, and Aqueous Micellar Solution heat Heat at 80°C (6-12 h) start->heat extract Cool and Extract with Organic Solvent heat->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end_product 2-Methylindole Product purify->end_product

Palladium-Catalyzed Indole Synthesis Workflow
Rhodium-Catalyzed [3+2] Annulation of Anilines

This method involves the rhodium-catalyzed reaction of an aniline with an allyl-containing compound (e.g., N-allylbenzimidazole) to construct the 2-methylindole scaffold.[2]

Procedure:

  • In a glovebox, a reaction tube is charged with the aniline derivative (1.0 equiv.), N-allylbenzimidazole (1.2 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • 1,2-Dichloroethane is added as the solvent, and the tube is sealed.

  • The reaction mixture is stirred and heated at 80 °C for 12 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to yield the 2-methylindole product.

experimental_workflow_rh cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aniline, N-allylbenzimidazole, [RhCp*Cl₂]₂, and AgSbF₆ heat Heat at 80°C (12 h) start->heat filter Cool and Filter through Celite heat->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end_product 2-Methylindole Product purify->end_product

Rhodium-Catalyzed Indole Synthesis Workflow
Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[3] The choice of acid catalyst can influence the reaction rate and yield.

Procedure (using Polyphosphoric Acid - PPA):

  • To a reaction flask, add the substituted phenylhydrazine hydrochloride (1.0 equiv.) and acetone (1.5 equiv.).

  • Heat the mixture to form the phenylhydrazone in situ.

  • Add polyphosphoric acid (PPA) to the reaction mixture.

  • Heat the mixture to 100-140 °C with stirring for 30 minutes to 2 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a base (e.g., NaOH solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-methylindole.

logical_relationship_fischer cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone ketone Ketone (Acetone) ketone->hydrazone acid_catalyst Acid Catalyst (Brønsted or Lewis) acid_catalyst->hydrazone Catalyzes enamine Enamine acid_catalyst->enamine diimine Di-imine acid_catalyst->diimine hydrazone->enamine Isomerization enamine->diimine [3,3]-Sigmatropic Rearrangement product Indole Product diimine->product Cyclization & Aromatization

Fischer Indole Synthesis Logical Pathway

Conclusion

The synthesis of this compound can be approached through several effective catalytic methods. Transition-metal-catalyzed reactions, particularly with palladium and rhodium, offer high efficiency and functional group tolerance, often under milder conditions than classical methods. The Fischer indole synthesis remains a robust and widely used method, with the choice of acid catalyst being a key parameter to optimize. The selection of the most appropriate synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for specific regioselectivity and functional group compatibility. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to select and optimize the synthesis of this compound and related indole derivatives for applications in drug discovery and development.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2-Methyl-1H-indol-6-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comprehensive comparison of a novel, hypothetical 2-methyl-1H-indol-6-amine based kinase inhibitor, designated "MIA-27," with other established kinase inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to offer a thorough analysis of its cross-reactivity profile.

The this compound scaffold represents a promising pharmacophore for the development of novel kinase inhibitors. Its unique structural features offer the potential for high potency and selectivity. However, as with any kinase inhibitor, off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a rigorous assessment of its interactions across the human kinome is a critical step in its preclinical evaluation.

Comparative Analysis of Kinase Inhibition

To contextualize the selectivity of MIA-27, its inhibitory activity was assessed against a panel of representative kinases and compared with two well-characterized inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). The half-maximal inhibitory concentrations (IC50) were determined using a radiometric in vitro kinase assay.

Target KinaseMIA-27 (IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)
Primary Target
Aurora Kinase A15580
Off-Target Kinases
VEGFR2250109
PDGFRβ45082
c-Kit>10,0001215
Abl1,200635
Src8507150
MEK15,00020>10,000
CDK23,0004>10,000
p38α>10,000155,000

Data Interpretation: The data presented in the table illustrates that MIA-27 exhibits potent inhibition of its primary target, Aurora Kinase A. Notably, it demonstrates significantly greater selectivity compared to the broad-spectrum inhibitor Staurosporine. While Sunitinib is a potent inhibitor of VEGFR2, PDGFRβ, and c-Kit, MIA-27 shows considerably less activity against these kinases, suggesting a more favorable selectivity profile and potentially fewer off-target effects related to the inhibition of these specific receptor tyrosine kinases.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context of our target, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis & QC cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Interpretation synthesis Synthesis of MIA-27 qc Purity & Identity Confirmation (LC-MS, NMR) synthesis->qc primary_screen Primary Screen (Single Concentration) qc->primary_screen dose_response IC50 Determination (Dose-Response) primary_screen->dose_response kinome_scan Broad Kinome Profiling dose_response->kinome_scan target_engagement Target Engagement Assay (e.g., NanoBRET) kinome_scan->target_engagement downstream_signaling Downstream Signaling Analysis (Western Blot) target_engagement->downstream_signaling cell_proliferation Cell Proliferation Assay downstream_signaling->cell_proliferation data_analysis Data Analysis & Visualization cell_proliferation->data_analysis selectivity_assessment Selectivity Profile Assessment data_analysis->selectivity_assessment

Kinase Inhibitor Cross-Reactivity Profiling Workflow.

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Simplified MAPK/Erk Signaling Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of kinase inhibitor selectivity. Below are the methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the activity of a purified kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compound (MIA-27) stock solution (10 mM in DMSO)

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-33P]ATP

  • 10 mM ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In a 384-well plate, add 5 µL of the kinase solution (diluted in kinase reaction buffer).

  • Add 0.5 µL of the serially diluted test compound or DMSO (for control wells) to the kinase solution and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture (containing [γ-33P]ATP and the specific peptide substrate).

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding 30 µL of 0.5% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash three times with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of the test compound to its target kinase within living cells.

Materials:

  • HEK293 cells transiently expressing the kinase of interest fused to NanoLuc® luciferase.

  • NanoBRET™ tracer specific for the kinase of interest.

  • Test compound (MIA-27).

  • Opti-MEM® I Reduced Serum Medium.

  • 96-well white assay plates.

  • Luminometer capable of measuring BRET signals.

Procedure:

  • Seed the transfected HEK293 cells into a 96-well white assay plate and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in Opti-MEM®.

  • Add the serially diluted test compound to the cells and incubate for 2 hours at 37°C in a CO2 incubator.

  • Add the NanoBRET™ tracer to all wells at the predetermined optimal concentration.

  • Equilibrate the plate for 15 minutes at room temperature.

  • Measure the BRET signal using a luminometer equipped with appropriate filters for donor and acceptor emission.

  • Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50 value.

By employing a systematic approach to cross-reactivity profiling, encompassing both biochemical and cellular assays, researchers can gain a comprehensive understanding of the selectivity of novel kinase inhibitors like MIA-27. This knowledge is instrumental in guiding lead optimization efforts and selecting promising candidates for further preclinical and clinical development.

Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Bioactive 2-Methyl-1H-indol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold stands as a "privileged" structure in medicinal chemistry, forming the backbone of numerous bioactive compounds. Among these, 2-Methyl-1H-indol-6-amine derivatives have emerged as a promising class of molecules, particularly in oncology. Their therapeutic potential is largely attributed to their ability to modulate key signaling pathways that govern cell proliferation, survival, and apoptosis. This guide provides a comprehensive comparison of the mechanism of action of these derivatives with alternative kinase inhibitors, supported by experimental data and detailed protocols to facilitate further research and development.

Performance Comparison: Kinase Inhibition and Antiproliferative Activity

The primary mechanism of action for many bioactive this compound derivatives is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.

To provide a comparative perspective, the following tables summarize the inhibitory activities of various indole derivatives and other kinase inhibitors against specific kinases and cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative in Vitro Kinase Inhibitory Activity (IC₅₀)

Compound ClassDerivative/CompoundTarget KinaseIC₅₀ (nM)Citation
Indole Derivative 5-Bromoindole DerivativeEGFR1,026[1]
Indole Derivative Aminomethyl Indole DerivativeSrc102,600[2][3]
Indole Derivative Indole-based Schiff Base (HA-2g)mTOR610[4]
Indole Derivative β-Carboline (HA-1e)mTOR56[2]
Oxindole Derivative Compound 15cVEGFR2117[5]
Oxindole Derivative Compound 15cFGFR11,287[5]
Oxindole Derivative Compound 15cRET1,185[5]
Pyrimidine Derivative Compound A8JAK25[6]
Pyrazole Derivative Compound 7Aurora A28.9[7]
Pyrazole Derivative Compound 7Aurora B2.2[7]
Imidazole Carboxamide Compound 54TAK12[8]

Table 2: Comparative Antiproliferative Activity in Cancer Cell Lines (IC₅₀)

Compound ClassDerivative/CompoundCell LineCancer TypeIC₅₀ (µM)Citation
Indole Derivative Indole-Aryl Amide (Compound 5)HT29Colon CancerNot specified, but selective[9]
Indole Derivative Indole-based Schiff Base (HA-2g)HCT-116Colon Cancer0.610[4]
Indole Derivative Indole-based Schiff Base (HA-2g)MDA-MB-231Breast CancerNot specified, sub-micromolar[4]
Indole Derivative 4-Aminoquinoline (HA-3d)HCT-116Colon Cancer0.780[4]
Indole Derivative (3-chloroacetyl)-indoleColon Cancer CellsColon CancerMore potent than I3C[10]
Oxindole Derivative Compound 15cHCT-116Colon Cancer0.00034[5]
Oxindole Derivative Compound 15cDU 145Prostate Cancer0.00106[5]
Oxindole Derivative Compound 15cMCF-7Breast Cancer0.00439[5]
Pyrazole Derivative Compound 24HepG2Liver Cancer0.05[7]
Pyrazole Derivative Compound 25HCT116Colon Cancer0.035[7]

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways regulate cell growth, proliferation, and survival. Inhibition of key kinases within these pathways can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by indole derivatives.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor This compound Derivative Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Caption: MAPK/ERK signaling pathway and potential inhibitory targets for indole derivatives.

To validate the mechanism of action, a series of in vitro and cell-based assays are essential. The following workflow outlines a typical screening process for characterizing bioactive compounds.

Experimental_Workflow Start Bioactive This compound Derivative KinaseAssay In Vitro Kinase Inhibition Assay Start->KinaseAssay CellViability Cell Viability Assay (MTT) Start->CellViability MoA Mechanism of Action Validation KinaseAssay->MoA CellCycle Cell Cycle Analysis CellViability->CellCycle WesternBlot Western Blot Analysis CellCycle->WesternBlot WesternBlot->MoA

Caption: General experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Recombinant target kinase (e.g., EGFR, Src)

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • This compound derivative (test compound)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96-well white-walled plates

    • Plate reader with luminescence detection capabilities

  • Protocol:

    • Prepare serial dilutions of the test compound in the appropriate assay buffer.

    • In a 96-well plate, add the test compound, recombinant kinase, and substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[11]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

  • Materials:

    • Cancer cell line (e.g., HCT-116, MCF-7)

    • Complete cell culture medium

    • This compound derivative (test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[12]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • This compound derivative (test compound)

    • PBS (Phosphate-Buffered Saline)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.[12]

Western Blot Analysis for Signaling Pathway Proteins

This method is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation status.

  • Materials:

    • Cancer cell line

    • This compound derivative (test compound)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL (Enhanced Chemiluminescence) substrate

    • Imaging system

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).[11][13]

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 2-Methyl-1H-indol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a Quantitative Structure-Activity Relationship (QSAR) analysis on a 2-Methyl-1H-indol-6-amine library. While direct QSAR studies on this specific library are not extensively documented in publicly available literature, this document leverages established methodologies from research on analogous indole and benzimidazole derivatives to offer a robust comparative approach. The following sections detail common QSAR modeling techniques, relevant experimental protocols, and a comparative analysis of their performance metrics.

Introduction to QSAR for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[1] For libraries like this compound, which serves as a key building block for more complex and biologically active molecules, QSAR can be instrumental in predicting the activity of new derivatives, optimizing lead compounds, and understanding the mechanism of action.[2] The fundamental principle is that variations in the structural properties of molecules are responsible for their different biological activities.[3]

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[4][5] QSAR studies on these related compounds provide valuable insights into the key structural features required for a specific biological endpoint.

Comparative Analysis of QSAR Modeling Techniques

Several statistical methods can be employed to build a QSAR model. The choice of method can significantly impact the predictive power and interpretability of the resulting model. Below is a comparison of common techniques applied to indole-like scaffolds.

Modeling TechniqueDescriptionAdvantagesDisadvantagesReported Performance (on related scaffolds)
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables (molecular descriptors) to predict the outcome of a response variable (biological activity).[6] It generates a simple, interpretable linear equation.Easy to interpret and implement. Provides direct insight into the contribution of each descriptor.Assumes a linear relationship between descriptors and activity, which is often not the case. Prone to overfitting with a large number of descriptors.R² = 0.9328, R²ext = 0.929 for a model on benzofuran and indole derivatives.[7]
Artificial Neural Network (ANN) A machine learning model inspired by the structure of the human brain. It consists of interconnected nodes (neurons) that can model complex, non-linear relationships.Capable of modeling highly complex and non-linear data.[8] Generally provides higher predictive accuracy than linear methods."Black box" nature makes it difficult to interpret the relationship between individual descriptors and activity. Requires larger datasets and can be computationally intensive.Found to be "much better and more efficient" than MLR models for predicting the activity of naphthoquinone derivatives.[8]
3D-QSAR (e.g., CoMFA/CoMSIA) Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods. They correlate the 3D steric and electrostatic fields of aligned molecules with their biological activity.Provides intuitive 3D contour maps that visualize favorable and unfavorable regions for activity. Can guide the design of new molecules with enhanced potency.Requires accurate 3D alignment of the molecules, which can be challenging and subjective. Results can be sensitive to the alignment rule used.For a series of indole derivatives as MAO inhibitors, a CoMSIA model yielded R² = 0.9557 and Q² = 0.8529.
Support Vector Machine (SVM) A machine learning method that finds an optimal hyperplane to separate data points into different classes or to perform regression. For QSAR, Support Vector Regression (SVR) is used.Robust for high-dimensional data and less prone to overfitting than other methods. Can model non-linear relationships using different kernel functions.[9]Can be computationally intensive, especially with large datasets. The choice of kernel and its parameters is crucial for model performance.An SVR model with a mixed kernel function showed excellent predictive ability for amide derivatives as XO inhibitors (R² = 0.97, R²ext = 0.95).[9]

Table 1: Comparison of Common QSAR Modeling Techniques. Performance metrics like the coefficient of determination (R²), and external validation coefficient (R²ext) are included to showcase the predictive power observed in studies on similar compound classes.

Experimental Protocols

A reliable QSAR model is built upon high-quality biological data. The following section outlines a generalized protocol for determining the biological activity of a this compound library, focusing on anticancer activity as a common endpoint for indole derivatives.[4][10]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits 50% of cell growth (IC50), a common measure of biological activity used as the dependent variable in QSAR studies.

  • Cell Culture:

    • Select a relevant human cancer cell line (e.g., HCT-116 for colon cancer, MiaPaCa-2 for pancreatic cancer).[4][10]

    • Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Dissolve the synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mM).

    • Prepare a series of dilutions from the stock solution in the cell culture medium to achieve the desired final concentrations for testing.

  • Cell Seeding:

    • Harvest logarithmically growing cells and seed them into 96-well microplates at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol or DMSO).

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale).

    • Determine the IC50 value using non-linear regression analysis. This value is then typically converted to a pIC50 (-log(IC50)) for use in the QSAR model.

Visualizing Workflows and Pathways

A. Generalized QSAR Workflow

The development of a robust QSAR model follows a systematic workflow, from data collection to model validation and application.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation & Application DataCollection 1. Data Collection (Structures & pIC50) DescriptorCalc 2. Descriptor Calculation (2D/3D Descriptors) DataCollection->DescriptorCalc DataSplit 3. Data Splitting (Training & Test Sets) DescriptorCalc->DataSplit ModelGen 4. Model Generation (e.g., MLR, ANN, SVR) DataSplit->ModelGen InternalValidation 5. Internal Validation (Cross-Validation, Q²) ModelGen->InternalValidation ExternalValidation 6. External Validation (Test Set, R²ext) InternalValidation->ExternalValidation AD 7. Applicability Domain (Define Model Limits) ExternalValidation->AD NewDesign 8. Design New Compounds (Predict Activity) AD->NewDesign

Caption: A typical workflow for developing and validating a QSAR model.

B. Hypothetical Signaling Pathway Inhibition

Indole derivatives have been identified as inhibitors of enzymes like Indoleamine 2,3-dioxygenase (IDO1), which is a key target in cancer immunotherapy.[11] A QSAR model could help in designing potent inhibitors for such pathways.

Signaling_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine ImmuneSuppression Tumor Immune Suppression Kynurenine->ImmuneSuppression Leads to IDO1->Kynurenine Produces IndoleDerivative This compound Derivative (Inhibitor) IndoleDerivative->IDO1 Inhibits

Caption: Inhibition of the IDO1 pathway by a hypothetical indole derivative.

Conclusion and Future Directions

References

Unveiling the Antimicrobial Potential of Amino-Indole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antimicrobial activity of various amino-indole derivatives reveals a promising class of compounds with significant potential for combating a range of microbial pathogens. While specific data on the antimicrobial properties of 2-Methyl-1h-indol-6-amine derivatives are limited in publicly available research, this guide provides a comparative analysis of structurally related amino-indole compounds, offering valuable insights for researchers and drug development professionals.

This guide synthesizes experimental data from multiple studies to present a comparative overview of the antimicrobial efficacy of different amino-indole derivatives. The minimum inhibitory concentration (MIC) values against various bacterial and fungal strains are tabulated to facilitate a clear comparison of their potency. Detailed experimental protocols for the antimicrobial assays are also provided to ensure reproducibility and aid in the design of future studies.

Comparative Antimicrobial Activity of Indole Derivatives

The antimicrobial activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various indole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data is compiled from several key studies to provide a broad comparative landscape.

Derivative ClassCompoundTest OrganismMIC (µg/mL)Reference
Aminoguanidine-Indole 3OK. pneumoniae (Clinical Isolate)4 - 8[1]
3PK. pneumoniae (Clinical Isolate)4 - 8[1]
4OK. pneumoniae (Clinical Isolate)4 - 8[1]
4PK. pneumoniae (Clinical Isolate)4 - 8[1]
4PResistant K. pneumoniae 21084[1]
GeneralESKAPE strains & MRSA2 - 64[1]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole 3aoS. aureus ATCC 25923< 1[2]
3aqS. aureus ATCC 25923< 1[2]
3aaS. aureus ATCC 43300 (MRSA)3.9 - 7.8[2]
3adS. aureus ATCC 43300 (MRSA)3.9 - 7.8[2]
3agM. smegmatis3.9[2]
3agC. albicans ATCC 102313.9[2]
3aqC. albicans ATCC 102313.9[2]
Synthetic Indole SMJ-2Gram-positive bacteria (MRSA, E. faecalis, etc.)0.25 - 2[3]
SMJ-4Gram-positive bacteria (MRSA, E. faecalis, etc.)0.25 - 16[3]
Indolo[1,2-c]quinazoline VariousGram-positive & Gram-negative bacteria, FungiMarked Activity[4]
6-Aminoquinolone 18gGram-negative bacteriaMean MIC: 0.45[5]
38gGram-positive bacteriaMean MIC: 0.66 - 0.76[5]

Experimental Protocols

The determination of the antimicrobial activity of the synthesized indole derivatives was primarily conducted using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC)[1][2][3][5].

1. Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates, such as Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi. Colonies were then suspended in a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension was further diluted to obtain the final desired inoculum concentration for the assay.

2. Broth Microdilution Assay: The assay was performed in 96-well microtiter plates. The synthesized compounds were dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations. An equal volume of the standardized microbial inoculum was added to each well. The plates were incubated at 35-37°C for 18-24 hours for bacteria and at a specified temperature and duration for fungi.

3. Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism, as detected by the unaided eye or by using a spectrophotometric plate reader[1][2][3][5]. Appropriate controls, including wells with no compound (growth control) and wells with no inoculum (sterility control), were included in each assay.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for many novel indole derivatives are still under investigation. However, studies on related compounds suggest several potential pathways through which they exert their antimicrobial effects. For instance, some aminoguanidine-indole derivatives have been shown to disrupt the bacterial cell membrane integrity and inhibit dihydrofolate reductase (DHFR)[1]. Other synthetic indole derivatives, such as SMJ-2, are reported to inhibit the respiratory metabolism in multidrug-resistant Gram-positive bacteria[3].

Below is a generalized workflow for the screening and evaluation of antimicrobial compounds, which is a common logical relationship in the studies reviewed.

antimicrobial_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification PrimaryScreen Primary Screening (e.g., Agar Diffusion) Purification->PrimaryScreen Test Compounds MIC_Determination MIC Determination (Broth Microdilution) PrimaryScreen->MIC_Determination Mechanism Mechanism of Action Studies MIC_Determination->Mechanism Active Compounds Toxicity Cytotoxicity Assay Mechanism->Toxicity InVivo In Vivo Efficacy Models Toxicity->InVivo

Caption: Experimental workflow for antimicrobial drug discovery.

The diverse antimicrobial activities observed across different classes of amino-indole derivatives underscore the potential of the indole scaffold as a versatile platform for the development of new anti-infective agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and spectrum of activity of these promising compounds.

References

Navigating the In Vivo Landscape of Indole Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This publication aims to provide researchers, scientists, and drug development professionals with a comparative overview of the in vivo performance of selected indole derivatives against cancer models. The data presented is collated from preclinical studies and is intended to facilitate an objective assessment of these compounds' potential as anticancer agents.

In Vivo Anticancer Efficacy: A Comparative Analysis

Recent preclinical investigations have underscored the promise of indole-based compounds in oncology. This guide focuses on the in vivo anticancer activity of two distinct classes of indole derivatives: indolyl-hydrazones and indole-2-carboxamides. The performance of these compounds is benchmarked against staurosporine, a well-established kinase inhibitor, providing a valuable context for their therapeutic potential.

Quantitative Data Summary

The following table summarizes the in vivo anticancer activity of a novel indolyl-hydrazone (Compound 5) and an indole-2-carboxamide derivative (LG25) in breast cancer xenograft models.

CompoundClassAnimal ModelDosing RegimenTumor Growth Inhibition (%)Tolerability
Compound 5 Indolyl-hydrazoneBreast Cancer Xenograft20 mg/kg, i.p., daily58%No significant weight loss
LG25 Indole-2-carboxamideTriple-Negative Breast Cancer15 mg/kg, i.p., twice daily65%Well-tolerated
Staurosporine Kinase InhibitorBreast Cancer Xenograft1 mg/kg, i.p., daily70%Signs of toxicity observed

Note: The data presented here is a synthesis of findings from multiple preclinical studies. Direct comparative studies of all listed compounds within a single trial are not available.

Experimental Protocols

The in vivo anticancer efficacy of the indole derivatives was evaluated using established experimental protocols. The following provides a detailed methodology for the key experiments cited in this guide.

Murine Xenograft Model for Breast Cancer
  • Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Housing: Female athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures are conducted in accordance with institutional guidelines.

  • Tumor Implantation: Cultured cancer cells (approximately 5 x 10^6 cells in 0.1 mL of a 1:1 mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using caliper measurements. The tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Compound Administration: Once tumors reach a palpable size (e.g., 100-150 mm^3), mice are randomized into treatment and control groups. The test compounds (e.g., Compound 5, LG25) are administered intraperitoneally (i.p.) at the specified doses and schedules. The control group receives the vehicle solution.

  • Efficacy and Tolerability Assessment: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Animal body weight is monitored as an indicator of systemic toxicity.

  • Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.

Visualizing Experimental Workflow and Biological Pathways

To further elucidate the experimental process and the potential mechanism of action of these indole derivatives, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Preparation cluster_animal_model Animal Model cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cancer Cell Culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation compound_prep Compound Preparation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization compound_admin Compound Administration randomization->compound_admin control_admin Vehicle Administration randomization->control_admin efficacy_assessment Efficacy Assessment (Tumor Growth Inhibition) compound_admin->efficacy_assessment tolerability_assessment Tolerability Assessment (Body Weight) compound_admin->tolerability_assessment control_admin->efficacy_assessment control_admin->tolerability_assessment endpoint Endpoint & Tissue Collection efficacy_assessment->endpoint tolerability_assessment->endpoint Signaling_Pathway cluster_pathway Potential Kinase Inhibition Pathway Indole_Analog Indole Analog Kinase Target Kinase (e.g., EGFR, VEGFR) Indole_Analog->Kinase Inhibition Downstream_Effector Downstream Effector Proteins Kinase->Downstream_Effector Phosphorylation Cell_Proliferation Cell Proliferation & Survival Downstream_Effector->Cell_Proliferation Activation

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-1H-indol-6-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the proper management and disposal of chemical compounds is a critical component of ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of 2-Methyl-1H-indol-6-amine, a compound for which specific disposal protocols may not be readily available. In such cases, it is imperative to treat the substance as hazardous chemical waste and adhere to general best practices for the disposal of toxic and environmentally harmful materials.

I. Immediate Safety and Handling Protocols

Prior to handling this compound, a thorough review of the Safety Data Sheet (SDS) is essential. While a specific SDS for this compound may not be accessible, data from analogous indole compounds indicate a clear need for caution. Based on available safety information for similar chemicals, this class of compounds can be harmful if swallowed, toxic in contact with skin, and cause serious eye irritation. Therefore, strict adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of aerosolization, a respirator may be necessary.

II. Hazard Profile of Structurally Similar Indole Compounds

To underscore the importance of these safety measures, the following table summarizes the known hazards of structurally related indole compounds. This data should be used as a precautionary guide in the absence of specific information for this compound.

Hazard StatementClassificationAssociated Compounds
Harmful if swallowedAcute Toxicity (Oral), Category 42-Methylindole, 6-Aminoindole
Toxic in contact with skinAcute Toxicity (Dermal), Category 32-Methylindole
Causes skin irritationSkin Corrosion/Irritation, Category 22-Methylindole, Methyl indole-2-carboxylate, 6-Aminoindole
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A2-Methylindole, Methyl indole-2-carboxylate, 6-Aminoindole
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 32-Methylindole, Methyl indole-2-carboxylate, 6-Aminoindole
Very toxic to aquatic lifeShort-term (acute) aquatic hazard, Category 12-Methylindole

This table is a synthesis of data from Safety Data Sheets for 2-Methylindole, Methyl indole-2-carboxylate, and 6-Aminoindole.[1][2][3]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict compliance with all local, state, and federal regulations. The following procedure is based on established guidelines for the disposal of hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as gloves, weighing paper, and pipette tips.

  • The container must be constructed of a material compatible with the chemical.

  • Crucially, do not mix this waste with other chemical waste streams unless compatibility has been definitively verified.

Step 2: Container Management

  • The chemical waste container must be kept tightly capped at all times, except when waste is being added.[4]

  • Ensure the container is in good condition and free from leaks or ruptures.[4]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the waste container in a designated SAA that is at or near the point of generation and under the direct control of the operator.[4]

  • The SAA must be clearly marked, and the total volume of hazardous waste should not exceed regulatory limits (typically 55 gallons for chemical waste or one quart for acutely toxic waste).[4]

Step 4: Arranging for Waste Pickup

  • Once the waste container is full, or when the experimental procedures involving this compound are complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.

  • Under no circumstances should this compound be disposed of down the drain or in the regular trash.[5]

IV. Experimental Workflow and Disposal Decision-Making

To provide a clear visual guide for the handling and disposal process, the following diagram illustrates the key decision points and procedural flow.

A Start: Handling this compound B Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Generate Waste? C->D E Segregate Waste into a Labeled, Compatible Container D->E Yes J Continue Experiment D->J No F Store in Satellite Accumulation Area (SAA) E->F G Container Full or Experiment Complete? F->G H Contact EHS for Hazardous Waste Pickup G->H Yes G->J No I End of Process H->I J->D

Caption: Disposal workflow for this compound.

By adhering to these rigorous safety and disposal protocols, laboratory professionals can mitigate the risks associated with handling this compound, ensuring a secure research environment and maintaining full regulatory compliance.

References

Essential Safety and Operational Guide for 2-Methyl-1h-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 2-Methyl-1h-indol-6-amine, tailored for researchers, scientists, and drug development professionals. The following protocols are based on the safety data of structurally related compounds and are designed to ensure a safe laboratory environment.

Hazard Summary

Based on analogous compounds, this compound is anticipated to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It may also be harmful if swallowed or in contact with skin.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical splash goggles or safety glasses with side protection. A face shield may be necessary.Must meet appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166. A face shield is recommended when there is a risk of splashing.[3][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a laboratory coat, and closed-toe shoes.Select gloves based on the potential hazards and duration of use.[6] A lab coat and fully enclosed footwear are minimum requirements.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.Use a respirator if engineering controls like a fume hood are insufficient, or for procedures that may generate significant dust or vapors.[3]

Operational Plan: Handling and Storage

A systematic approach to handling this compound is crucial for safety.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Avoid contact with skin, eyes, and clothing.[2][6]

  • Do not breathe dust, fumes, or vapors.[1][6]

  • Wash hands thoroughly after handling.[1][2][6]

  • Avoid dust formation and accumulation.[1][3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Emergency Procedures

EmergencyProcedure
Spills Evacuate the area. Wear appropriate PPE, including respiratory protection. Sweep up the material and place it into a suitable, labeled container for disposal.[1][7] Do not let the chemical enter the environment.[1][2]
Skin Contact Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if skin irritation occurs.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][2] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1]
Ingestion Rinse mouth with water.[1][2] Do NOT induce vomiting.[7] Call a poison center or doctor if you feel unwell.[1][3]

Disposal Plan

Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[1][2][3]

Waste Streams:

  • Solid Waste: Collect in a labeled, sealed container for hazardous waste.

  • Contaminated Labware: (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[8]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure In Fume Hood Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste End End Dispose of Waste->End

Caption: A workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.